molecular formula C9H9FO2 B1345703 1-(4-fluoro-2-methoxyphenyl)ethanone CAS No. 51788-80-8

1-(4-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B1345703
CAS No.: 51788-80-8
M. Wt: 168.16 g/mol
InChI Key: YOXBPWVWNQROBJ-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBPWVWNQROBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199714
Record name 4-Fluoro-2-methoxyacetophenone
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51788-80-8
Record name 1-(4-Fluoro-2-methoxyphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxyacetophenone
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Record name 4-Fluoro-2-methoxyacetophenone
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Record name 4'-Fluoro-2'-methoxyacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed experimental protocol for the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is achieved via a Friedel-Crafts acylation reaction, a fundamental method for attaching an acyl group to an aromatic ring.[3]

Reaction Principle

The synthesis of this compound is accomplished through the Friedel-Crafts acylation of 3-fluoroanisole. In this electrophilic aromatic substitution reaction, an acylium ion is generated from an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The methoxy group (-OCH₃) on the 3-fluoroanisole ring is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The combined directing effects of these two substituents favor the substitution at the C4 position (para to the methoxy group and ortho to the fluorine atom), leading to the desired product.

Experimental Protocol

This protocol is adapted from analogous Friedel-Crafts acylation procedures.[5][6]

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloroethane (or another suitable inert solvent like dichloromethane)

  • Ice

  • Water

  • 5% Sodium Hydroxide (NaOH) solution (optional, for washing)

  • Methanol (for recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dichloroethane and 3-fluoroanisole. Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Addition of Lewis Acid: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solution. It is crucial to maintain the temperature at or below 10 °C during the addition to control the reaction.

  • Addition of Acylating Agent: Add acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature remains between 0-10 °C.

  • Reaction Incubation: After the addition of acetyl chloride is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water. An optional wash with a 5% NaOH solution can be performed to remove any remaining acidic impurities.[6]

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the dichloroethane.

    • The resulting crude product can be purified by recrystallization from methanol to yield the final product as a white crystalline solid.[5]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Fluoroanisole0.9-1.1 mol[5]
Acetyl Chloride1.01-1.03 mol[5]
Aluminum Chloride1.00-1.03 mol[5]
Solvent
Dichloroethane180-220 ml[5]
Reaction Conditions
Temperature0-10 °C[5]
Reaction Time~3 hours[5]
Product
Molecular FormulaC₉H₉FO₂[7]
Molecular Weight168.17 g/mol [7]
Puritymin 98%[7]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Mix 3-Fluoroanisole and Dichloroethane B 2. Cool to 0 °C A->B C 3. Add AlCl₃ B->C D 4. Add Acetyl Chloride (0-10 °C) C->D E 5. Stir for 1 hour D->E F 6. Quench with Ice Water E->F Proceed to Workup G 7. Separate Organic Layer F->G H 8. Wash with Water G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate I->J K 11. Recrystallize from Methanol J->K L L K->L Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The underlying chemical transformation is an electrophilic aromatic substitution. The following diagram outlines the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 3-Fluoroanisole P1 This compound R1->P1 Electrophilic Attack by Acylium Ion R2 Acetyl Chloride I1 Acylium Ion [CH₃CO]⁺ R2->I1 Reacts with AlCl₃ R3 AlCl₃ (Catalyst) R3->I1 I2 [AlCl₄]⁻ R3->I2 I1->P1 P2 HCl I2->P2 P3 AlCl₃ (Regenerated) I2->P3

Caption: Mechanism of Friedel-Crafts acylation for the target molecule.

References

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-fluoro-2-methoxyphenyl)ethanone. The information presented herein is intended to assist researchers in the structural elucidation, purity assessment, and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.

Introduction

This compound is an aromatic ketone containing a fluorine and a methoxy substituent on the phenyl ring. These features give rise to a distinct NMR spectrum that provides valuable insights into its molecular structure. This document details the ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides visual aids to understand the molecular structure and the general workflow of NMR data interpretation.

NMR Spectral Data

The NMR spectra for this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The proton NMR spectrum displays signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.89dd8.8, 8.81HH-6
6.70dd8.8, 2.01HH-5
6.62dd13.2, 2.01HH-3
3.86s-3H-OCH₃
2.60d5.03H-COCH₃

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is observed for several carbon signals.

Chemical Shift (δ) ppmAssignment
197.6 (d, J = 3.8 Hz)C=O
165.9 (d, J = 255.5 Hz)C-4
162.9 (d, J = 13.4 Hz)C-2
133.4 (d, J = 11.5 Hz)C-6
119.5 (d, J = 3.8 Hz)C-1
106.8 (d, J = 3.8 Hz)C-5
99.4 (d, J = 26.8 Hz)C-3
56.0-OCH₃
31.2 (d, J = 5.7 Hz)-COCH₃

Table 2: ¹³C NMR spectral data for this compound.

Experimental Protocols

The following sections detail the general procedures for sample preparation and acquisition of NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Structural and Workflow Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR spectral interpretation.

chemical_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C_O C C1->C_O C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 CH3_O CH₃ O1->CH3_O O2 O C_O->O2 CH3_C CH₃ C_O->CH3_C NMR_Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Peak_Picking Peak Picking and Integration Data_Processing->Peak_Picking Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) Peak_Picking->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No: 51788-80-8). Due to the limited availability of direct experimental data for this specific isomer, this guide combines available information with predicted values and standardized experimental protocols relevant to its characterization.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 4'-Fluoro-2'-methoxyacetophenone

  • CAS Number: 51788-80-8[1][2][3]

  • Molecular Formula: C9H9FO2[1][4]

  • Molecular Weight: 168.17 g/mol [1][3]

  • Chemical Structure:

/ C1=CC(=C(C=C1F)OC)

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is crucial to note that many of these values are computational predictions and should be confirmed through experimental validation.

PropertyValueSource/Method
Molecular Weight 168.17 g/mol Calculated[1][3]
XlogP 1.9Predicted[4]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Aqueous Solubility Not available-
Physical State Solid (presumed)-

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a critical indicator of a solid compound's purity.[5][6]

  • Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes, and a heating source (e.g., Bunsen burner or heating block).[5][7]

  • Procedure (Thiele Tube Method):

    • A small amount of the finely powdered compound is packed into a sealed-end capillary tube to a height of 1-2 mm.[8]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[5]

    • The side arm of the Thiele tube is gently heated to ensure a slow and steady temperature rise (approximately 1-2°C per minute) near the expected melting point.[5]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: Thiele tube or an aluminum heating block, thermometer, a small test tube (fusion tube), and a sealed-end capillary tube.[7][9][10]

  • Procedure (Capillary Method):

    • A few milliliters of the liquid are placed in a fusion tube.[7][11]

    • A capillary tube, sealed at one end, is placed inverted into the liquid.[7][11]

    • The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[7][11]

    • The apparatus is heated slowly and uniformly.[7]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[7]

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

  • Method: Shake-Flask Method (Gold Standard)[12][13][14]

  • Procedure:

    • n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[15][16]

    • A known amount of the test compound is dissolved in one of the phases (usually n-octanol).

    • A specific volume of the compound-containing phase is mixed with a specific volume of the other phase in a flask.[15]

    • The flask is shaken for a set period (e.g., 2 hours to 24 hours) at a constant temperature to allow for equilibrium to be reached.[17]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[16]

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[13][15]

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

  • Method: Shake-Flask Method[17][18][19][20]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a flask.[20]

    • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 18-24 hours) to reach equilibrium.[17][20]

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.[18][19][20]

    • The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).[17][18]

    • This measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualization of Experimental Workflows and Potential Biological Interactions

The following diagrams illustrate the general workflow for determining physicochemical properties and a hypothetical signaling pathway that could be investigated based on the activity of structurally related molecules.

G cluster_start Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_analysis Data Analysis & Interpretation cluster_application Application in Drug Development start This compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp logp LogP Determination (Shake-Flask) start->logp sol Aqueous Solubility (Shake-Flask) start->sol data Quantitative Data mp->data bp->data logp->data sol->data application Lead Optimization, Formulation data->application

Caption: Workflow for Physicochemical Property Determination.

G cluster_ext Extracellular Stimulus (Hypothetical) cluster_receptor Cell Surface Receptor cluster_compound Target Compound Action (Hypothetical) cluster_pathway Intracellular Signaling Pathways cluster_response Cellular Response lps e.g., Lipopolysaccharide (LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb compound This compound compound->mapk compound->nfkb response Inhibition of Pro-inflammatory Mediators mapk->response nfkb->response

Caption: Hypothetical Anti-Inflammatory Signaling Pathway Inhibition.

Potential Biological Activity: An Area for Future Research

While no specific biological activity or signaling pathway involvement has been documented for this compound, studies on structurally similar compounds provide a basis for potential areas of investigation. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses in microglia by blocking the NF-κB and MAPK signaling pathways.[21] This suggests that this compound could be explored for similar anti-inflammatory or other biological activities, warranting further research to elucidate its potential therapeutic applications.

References

Solubility Profile of 1-(4-fluoro-2-methoxyphenyl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the solubility of 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No: 51788-80-8) in organic solvents. This compound, also known as 4-fluoro-2-methoxyacetophenone, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Physicochemical Properties and Predicted Solubility

This compound presents as a white to pale cream crystalline solid.[2] Its molecular structure, featuring a polar ketone group, a methoxy group, and a fluorine atom, suggests a degree of polarity that influences its solubility in organic solvents. The presence of the fluorine and methoxy groups is noted to enhance its reactivity and solubility.[1]

Quantitative Solubility Data

A comprehensive search of scientific databases, patents, and technical data sheets did not yield specific quantitative data for the solubility of this compound in organic solvents. The following table reflects the current lack of available data. Researchers are advised to determine solubility experimentally for their specific applications.

Organic SolventTemperature (°C)Solubility (g/L)
MethanolNot ReportedData Not Available
EthanolNot ReportedData Not Available
AcetoneNot ReportedData Not Available
Ethyl AcetateNot ReportedData Not Available
DichloromethaneNot ReportedData Not Available
TolueneNot ReportedData Not Available
HexaneNot ReportedData Not Available
AcetonitrileNot ReportedData Not Available
Tetrahydrofuran (THF)Not ReportedData Not Available
N,N-Dimethylformamide (DMF)Not ReportedData Not Available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

3.1. Materials

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Vials for sample collection

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Dilute the filtered saturated solution with the solvent as necessary to fall within the concentration range of the calibration curve.

    • Calculate the concentration of the compound in the saturated solution based on the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or moles per unit volume (mol/L).

Visualizations

The following diagrams illustrate the logical workflow for selecting a suitable organic solvent and the experimental process for determining solubility.

experimental_workflow start Start: Select Compound and Solvent add_excess Add excess solid compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatically controlled shaker bath add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter quantify Quantify concentration using HPLC/GC filter->quantify calculate Calculate solubility from concentration quantify->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

logical_relationships cluster_compound Compound Properties cluster_solvent Solvent Properties polarity Polarity (Ketone, Methoxy, Fluoro groups) solubility Solubility polarity->solubility influences crystal_lattice Crystal Lattice Energy crystal_lattice->solubility influences solvent_polarity Solvent Polarity solvent_polarity->solubility influences h_bonding Hydrogen Bonding Capacity h_bonding->solubility influences

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to CAS 51788-80-8 and Related Compounds of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is a compilation of publicly available data and should not be used for therapeutic or diagnostic purposes.

Executive Summary

This technical guide provides a detailed overview of the chemical structures and properties of compounds related to the user's query. It clarifies the distinct identities of CAS 51788-80-8 (1-(4-Fluoro-2-methoxyphenyl)ethanone) and the pharmacologically active molecule 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant/SR141716A). A third term mentioned, "VGF-561d," does not correspond to a known public chemical entity; however, a brief overview of the VGF neuropeptide is provided for context. The guide presents comprehensive physicochemical data in structured tables, details key experimental protocols for the study of Rimonabant, and visualizes the primary signaling pathway of Rimonabant using the DOT language for Graphviz.

Section 1: this compound (CAS 51788-80-8)

This section details the chemical structure and properties of the compound officially assigned CAS number 51788-80-8.

Chemical Structure and Identity
  • Chemical Name: this compound

  • Synonyms: 4'-Fluoro-2'-methoxyacetophenone

  • CAS Number: 51788-80-8

  • Chemical Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol

  • Chemical Structure:

---C--- || || C C-F \ / C | OCH₃


Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Melting Point51-53 °C[1]
Physical FormSolid at 20°C
SolubilitySoluble in polar organic solvents like ethanol and DMF.[2]
Polar Surface Area26.3 Ų
Rotatable Bond Count2
Hydrogen Bond Acceptor Count2
Hydrogen Bond Donor Count0
Spectral Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H).[1]

  • ¹³C NMR: Spectral data is available and indicates the presence of the expected carbon environments.[3]

  • IR and Mass Spectrometry: Available data confirms the molecular structure and weight.[4]

Section 2: Rimonabant (SR141716A)

This section provides a comprehensive overview of Rimonabant, a compound matching the chemical name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.

Chemical Structure and Identity
  • Chemical Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Common Names: Rimonabant, SR141716A (for the hydrochloride salt)

  • CAS Number: 168273-06-1 (Rimonabant), 158681-13-1 (SR141716A)

  • Chemical Formula: C₂₂H₂₁Cl₃N₄O

  • Molecular Weight: 463.8 g/mol (Rimonabant), 500.25 g/mol (SR141716A)

  • Chemical Structure:

C-----C=O / \ | Cl C--C-CH₃ | / / C=C--C | / Cl C---C \ // C=C | Cl | N-N(CH₂)₅ ```

Physicochemical Properties

The following table summarizes the physicochemical properties of Rimonabant.

PropertyValueReference
Physical FormCrystalline solid[5]
Solubility
   Ethanol~30 mg/mL[5]
   DMSO~20 mg/mL[5]
   DMF~20 mg/mL[5]
   Ethanol:PBS (1:2, pH 7.2)~0.3 mg/mL[5]
   Water< 0.1 mg/mL (insoluble)[6]
Binding Affinity
   Ki for CB1 Receptor5.6 nM[5]
   Ki for CB2 Receptor>1000 nM[5]
Functional Activity
   IC₅₀ (hCB1 transfected HEK293)13.6 nM[7]
   EC₅₀ (hCB1 transfected HEK293)17.3 nM[7]
Mechanism of Action and Signaling Pathway

Rimonabant is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[8] Beyond simply blocking the receptor, it also acts as an inverse agonist.[9] This means that in addition to preventing the binding of endogenous cannabinoids (like anandamide and 2-AG), it also reduces the basal, constitutive activity of the CB1 receptor.[9][10]

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] As an inverse agonist, Rimonabant reverses this process, leading to an increase in cAMP levels in cells where the CB1 receptor is constitutively active.[11]

The signaling cascade initiated by Rimonabant's interaction with the CB1 receptor is depicted in the following diagram.

Rimonabant_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein Complex CB1->G_protein Prevents Gαi/o activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition is relieved Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1 Binds and stabilizes inactive state ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

Rimonabant's Inverse Agonist Action on the CB1 Receptor
Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a test compound for the CB1 receptor using a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-hCB1 cells) or brain tissue.

  • Radioligand: [³H]SR141716A or another suitable high-affinity CB1 ligand.

  • Test compound (e.g., Rimonabant).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate a fixed amount of membrane preparation (e.g., 6 µg) with a fixed concentration of the radioligand (typically at its Kd).[12]

  • Add varying concentrations of the unlabeled test compound to the wells.

  • Define non-specific binding using a high concentration of a known CB1 ligand (e.g., 1 µM CP55,940).[7]

  • Incubate the plate for 60-90 minutes at 30°C.[7][12]

  • Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer.[7]

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the IC₅₀ value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at the CB1 receptor.

Materials:

  • CB1 receptor-expressing membrane preparations.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP.

  • Test compound.

  • Agonist (for antagonist testing, e.g., 2-AG).

  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[12]

Procedure:

  • Incubate the membrane preparation with GDP and varying concentrations of the test compound.

  • To test for inverse agonism, measure [³⁵S]GTPγS binding in the absence of an agonist.[12]

  • To test for antagonism, measure [³⁵S]GTPγS binding in the presence of a fixed concentration of a CB1 agonist.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.[12]

  • Separate bound from free [³⁵S]GTPγS by filtration.

  • Quantify the bound radioactivity.

  • Analyze the data to determine the effect of the test compound on basal and agonist-stimulated G-protein activation.

This assay measures the downstream effect of CB1 receptor activation on intracellular cAMP levels.

Objective: To assess the functional consequence of CB1 receptor modulation by a test compound.

Materials:

  • Whole cells expressing the CB1 receptor (e.g., CHO-hCB1 or N18TG2 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • cAMP assay kit (e.g., EIA or BRET-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Incubate for a defined period (e.g., 15 minutes).[13]

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.[14]

  • Analyze the data to determine the effect of the test compound on forskolin-stimulated cAMP accumulation. A decrease indicates agonism, while a further increase (in constitutively active systems) indicates inverse agonism.

Section 3: VGF Neuropeptide

The term "VGF-561d" did not yield specific information in public databases. It may be a proprietary research code or a specific peptide fragment not widely documented. This section provides a brief overview of the VGF neuropeptide precursor for general context.

Biological Role and Signaling

VGF (non-acronymic) is a neuropeptide precursor that is highly expressed in neurons and neuroendocrine cells.[15] Its expression is induced by nerve growth factor (NGF).[16] The VGF protein is processed into several smaller, biologically active peptides, such as TLQP-21 and TLQP-62.[15][17]

These VGF-derived peptides are involved in a variety of physiological processes, including:

  • Regulation of energy metabolism and body weight.[15]

  • Synaptic plasticity and neurogenesis.[17]

  • Pain signaling.[18][19]

The signaling pathways of VGF-derived peptides are complex and not fully elucidated. Some peptides, like TLQP-21, have been shown to bind to receptors such as gC1qR and C3aR1, leading to an increase in intracellular calcium levels.[18][19] There is also evidence that VGF signaling can interact with neurotrophin pathways, such as those involving BDNF/TrkB.[17]

The following diagram illustrates a simplified workflow of VGF synthesis and processing.

VGF_Workflow Neurotrophic_Factors Neurotrophic Factors (e.g., NGF, BDNF) VGF_Gene VGF Gene Transcription Neurotrophic_Factors->VGF_Gene Induces VGF_mRNA VGF mRNA VGF_Gene->VGF_mRNA transcribes VGF_Precursor VGF Precursor Protein (in ER and Golgi) VGF_mRNA->VGF_Precursor translates Secretory_Vesicles Secretory Vesicles VGF_Precursor->Secretory_Vesicles is packaged into Bioactive_Peptides Bioactive VGF Peptides (e.g., TLQP-21, TLQP-62) Secretory_Vesicles->Bioactive_Peptides is processed into Receptor_Binding Receptor Binding and Downstream Signaling Bioactive_Peptides->Receptor_Binding

Simplified Workflow of VGF Synthesis and Processing

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the chemical compound 1-(4-fluoro-2-methoxyphenyl)ethanone. It includes a summary of its key physicochemical data, comprehensive experimental protocols for the determination of these properties, and visual representations of the experimental workflows. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science, offering precise data and methodologies for the accurate characterization of this compound.

Introduction

This compound, a substituted acetophenone, is a molecule of interest in various chemical synthesis and drug discovery endeavors. Its structural features, including a fluorine atom and a methoxy group on the phenyl ring, can significantly influence its physical and chemical behavior, as well as its potential biological activity. Accurate determination of its fundamental physical properties, such as melting and boiling points, is a critical first step in its characterization, ensuring purity and providing a basis for further research and development.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are crucial for handling, purification, and reaction setup.

PropertyValueReference(s)
Chemical Name This compoundN/A
Synonyms 4'-Fluoro-2'-methoxyacetophenoneN/A
CAS Number 51788-80-8N/A
Molecular Formula C₉H₉FO₂N/A
Molecular Weight 168.17 g/mol N/A
Melting Point 51-53 °C[1][2]
Boiling Point 228.4 °C (Predicted)[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. If the crystals are large, they should be gently crushed to a fine powder using a mortar and pestle.[3]

  • Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[1][3] The sample should be packed to a height of 2-3 mm.[1]

  • Measurement:

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool below this approximate range.

    • A new sample is prepared and heated at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination: Microscale Method

For determining the boiling point of a small quantity of liquid, the microscale method is efficient and accurate. Since this compound is a solid at room temperature, it would first need to be melted to perform this procedure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (a few drops) of the molten this compound is placed into the small test tube.

  • Assembly: A capillary tube, sealed at one end, is placed inside the test tube with its open end down.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the melting and boiling points.

MeltingPointWorkflow Figure 1: Workflow for Melting Point Determination A Prepare Sample: Crush crystals to a fine powder. B Load Capillary Tube: Pack powder to a height of 2-3 mm. A->B C Initial Heating: Determine approximate melting range with rapid heating. B->C D Cool Apparatus: Allow heating block to cool below the approximate range. C->D E Precise Heating: Heat a new sample slowly (1-2 °C/min) near the melting point. D->E F Record Melting Range: Note the temperature from the first liquid drop to complete liquefaction. E->F

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow Figure 2: Workflow for Microscale Boiling Point Determination A Prepare Sample: Place molten compound in a small test tube. B Assemble Apparatus: Insert an inverted capillary tube and attach to a thermometer. A->B C Heat Sample: Gradually heat the assembly in a heating bath. B->C D Observe Bubbles: Continue heating until a steady stream of bubbles emerges from the capillary. C->D E Cool and Observe: Remove from heat and watch for the liquid to enter the capillary. D->E F Record Boiling Point: Note the temperature at which the liquid enters the capillary. E->F

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

This technical guide has presented the key physical constants, namely the melting and boiling points, for this compound. Furthermore, it has provided detailed, step-by-step experimental protocols that can be readily implemented in a laboratory setting to verify these values. The inclusion of workflow diagrams offers a clear and concise visual aid for these procedures. The information contained herein is fundamental for any researcher or professional working with this compound, facilitating its proper handling, purification, and use in subsequent scientific applications.

References

Spectroscopic Analysis of 1-(4-fluoro-2-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) analysis of the aromatic ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone. This compound, with the molecular formula C₉H₉FO₂, is of interest in synthetic and medicinal chemistry. The following sections detail the predicted spectroscopic data, comprehensive experimental protocols for data acquisition, and a workflow for the analytical process.

Introduction

This compound is a substituted acetophenone. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. Infrared spectroscopy provides information about the functional groups present, while mass spectrometry helps in determining the molecular weight and fragmentation pattern, which aids in confirming the structure.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The analysis would be performed on a Bruker Tensor 27 FT-IR spectrometer.[1]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3080 - 3000MediumC-H StretchAromatic C-H
~ 2980 - 2850MediumC-H StretchMethyl (CH₃) group
~ 1680StrongC=O StretchAryl Ketone
~ 1610, 1580, 1480Medium-StrongC=C StretchAromatic Ring
~ 1280 - 1240StrongC-O StretchAryl Ether (asymmetric)
~ 1200 - 1100StrongC-F StretchAryl Fluoride
~ 1020MediumC-O StretchAryl Ether (symmetric)
~ 850 - 800StrongC-H BendAromatic C-H (out-of-plane)
Mass Spectrometry (MS) Data

The mass spectrum would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 168.16 g/mol .[1]

m/z RatioRelative AbundanceProposed Fragment Ion
168Moderate[C₉H₉FO₂]⁺• (Molecular Ion)
153High[M - CH₃]⁺
125Moderate[M - CH₃CO]⁺
110High[M - CH₃ - CO]⁺•
95Moderate[C₆H₄FO]⁺
75Moderate[C₆H₃O]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the IR and MS spectra of this compound.

Infrared (IR) Spectroscopy
  • Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the pressure arm is engaged to ensure good contact.

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Technique: Electron Ionization (EI).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_IR Solid Sample for IR Sample->Prep_IR Prep_MS Dilute Solution for GC-MS Sample->Prep_MS IR FT-IR (ATR) Prep_IR->IR MS GC-MS (EI) Prep_MS->MS IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum IR_Interpretation Functional Group Assignment IR_Spectrum->IR_Interpretation MS_Interpretation Fragmentation Pattern Analysis MS_Spectrum->MS_Interpretation Structural_Confirmation Structural Confirmation IR_Interpretation->Structural_Confirmation MS_Interpretation->Structural_Confirmation

Caption: Workflow for IR and MS analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway mol_ion [C₉H₉FO₂]⁺• m/z = 168 frag1 [C₈H₆FO₂]⁺ m/z = 153 mol_ion->frag1 - •CH₃ frag2 [C₇H₆FO]⁺ m/z = 125 mol_ion->frag2 - •COCH₃ frag3 [C₇H₃FO]⁺• m/z = 110 frag1->frag3 - CO frag4 [C₆H₄FO]⁺ m/z = 95 frag2->frag4 - CO

Caption: Proposed fragmentation of this compound in MS.

References

An In-depth Technical Guide to 1-(4-fluoro-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

This technical guide provides a comprehensive overview of 1-(4-fluoro-2-methoxyphenyl)ethanone, a key building block in medicinal chemistry and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, safety, and spectroscopic properties.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of some potential suppliers.

SupplierPurityPricingAvailability
BLDpharmInformation not readily availableRequest a quoteInquire about stock
ChemUniversePurity can be specified upon quote requestRequest a quoteInquire about stock
AmbeedInformation not readily availableRequest a quoteInquire about stock

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 3-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

A detailed experimental protocol, adapted from a patented method for a closely related compound, is provided below.[1]

Experimental Protocol: Friedel-Crafts Acylation of 3-Fluoroanisole

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloroethane (anhydrous)

  • Ice water

  • Methanol

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.00-1.03 molar equivalents) to anhydrous dichloroethane (180-220 ml per mole of 3-fluoroanisole).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the stirred suspension, add 3-fluoroanisole (1.0 molar equivalent). Subsequently, add acetyl chloride (1.01-1.03 molar equivalents) dropwise via the addition funnel over a period of approximately 2 hours, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water (450-550 g per mole of 3-fluoroanisole) with stirring. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with clear water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol to yield this compound as a white crystalline solid.[1]

Logical Workflow for the Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware C Add AlCl3 to Dichloroethane A->C B Inert Atmosphere B->C D Cool to 0°C C->D E Add 3-Fluoroanisole D->E F Add Acetyl Chloride (0-10°C) E->F G Stir for 1 hour F->G H Quench with Ice Water G->H I Separate Organic Layer H->I J Wash with H2O, NaHCO3, Brine I->J K Dry with MgSO4 J->K L Concentrate K->L M Recrystallize from Methanol L->M N This compound M->N

A flowchart illustrating the synthesis of this compound.

Safety Information

General Safety Precautions:

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • First Aid:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H).[4]

Infrared (IR) Spectroscopy

While a specific IR spectrum for the title compound was not found, characteristic peaks would be expected for the carbonyl (C=O) stretch of the ketone and C-O stretches of the methoxy group and aryl ether.

Mass Spectrometry (MS)

The PubChem entry for a related compound, 2'-Fluoro-4'-methoxyacetophenone, indicates a molecular weight of 168.17 g/mol .[5] The mass spectrum would show a molecular ion peak corresponding to this mass.

Applications in Research and Drug Development

While specific signaling pathways or detailed experimental workflows involving this compound were not identified in the literature search, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxyacetophenone core is a common scaffold in various biologically active molecules.[6] This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Potential Research Workflow Utilizing this compound

G A This compound B Chemical Modification / Derivatization A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

A generalized workflow for drug discovery starting with the title compound.

Conclusion

This compound is a commercially available chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided an overview of its availability, a detailed synthetic protocol, essential safety considerations, and available spectroscopic data. While its direct involvement in specific biological pathways is not yet extensively documented, its structural features make it a valuable building block for the development of novel therapeutic agents. Researchers are encouraged to consult the latest supplier information and safety data sheets before use.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the Friedel-Crafts acylation of 3-fluoroanisole. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this process.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the construction of aryl ketones, which are precursors to a wide array of more complex molecules. The synthesis of this compound from 3-fluoroanisole is a prime example of this reaction's utility, though it presents challenges and considerations regarding regioselectivity due to the presence of two directing groups on the aromatic substrate.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion restores aromaticity and yields the final ketone product.[3]

The regiochemical outcome of the acylation of 3-fluoroanisole is governed by the directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents. The methoxy group is a powerful activating group and directs electrophilic substitution to the ortho and para positions through its +M (mesomeric) effect. Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it also directs to the ortho and para positions via a +M effect.

In instances of competing directing effects, the more strongly activating group dictates the primary positions of substitution. Therefore, the methoxy group will predominantly direct the incoming acyl group. This leads to the expected formation of a mixture of isomers, primarily the desired this compound (acylation at the position para to the methoxy group) and 1-(2-fluoro-6-methoxyphenyl)ethanone (acylation at the position ortho to the methoxy group).

G Figure 1: Predicted Regioselectivity in the Acylation of 3-Fluoroanisole cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3-Fluoroanisole 3-Fluoroanisole Major Product This compound 3-Fluoroanisole->Major Product para-acylation (to -OCH3) Minor Product 1 1-(2-fluoro-6-methoxyphenyl)ethanone 3-Fluoroanisole->Minor Product 1 ortho-acylation (to -OCH3) Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion forms AlCl3 AlCl3 AlCl3->Acylium Ion activates Acylium Ion->Major Product Acylium Ion->Minor Product 1 G Figure 2: Experimental Workflow Start Start Reaction Setup Cool flask with 3-fluoroanisole and CH2Cl2 to 0°C Start->Reaction Setup Addition of Reagents Add AlCl3, then dropwise addition of acetyl chloride Reaction Setup->Addition of Reagents Reaction Stir at 0-10°C, then warm to room temperature Addition of Reagents->Reaction Workup Quench with ice/HCl, separate organic layer, wash and dry Reaction->Workup Purification Remove solvent, then recrystallization or chromatography Workup->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-fluoro-2-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the necessary starting materials, reaction conditions, and experimental protocols for the most common and effective methods of its preparation.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategies: Friedel-Crafts acylation and organometallic-based approaches.

1. Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct and widely used method for the synthesis of aryl ketones. In this case, 3-fluoroanisole is acylated using an acetylating agent in the presence of a Lewis acid catalyst.

2. Organometallic Routes: These methods involve the formation of a carbon-carbon bond by reacting an organometallic reagent, derived from a suitable aryl halide, with an acetylating agent. The most common organometallic reagents for this purpose are Grignard reagents and organolithium reagents.

Starting Materials

The selection of starting materials is contingent on the chosen synthetic pathway. The following table summarizes the key reactants for each route.

Synthetic RoutePrimary Starting MaterialKey Reagents
Friedel-Crafts Acylation3-FluoroanisoleAcetyl chloride, Aluminum trichloride, Dichloroethane
Grignard Reagent Synthesis1-Bromo-4-fluoro-2-methoxybenzeneMagnesium, N,O-Dimethylhydroxylamine hydrochloride, Methylmagnesium halide
Organolithium Route1-Iodo-4-fluoro-2-methoxybenzenen-Butyllithium, N,N-Dimethylacetamide

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound, along with relevant quantitative data.

Method 1: Friedel-Crafts Acylation of 3-Fluoroanisole

This method is a robust and industrially applicable approach for the large-scale synthesis of the target compound.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_product Product 3-Fluoroanisole 3-Fluoroanisole Product This compound 3-Fluoroanisole->Product Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Product AlCl3 AlCl₃ (catalyst) AlCl3->Product

Caption: Friedel-Crafts acylation of 3-fluoroanisole.

Experimental Protocol: [1]

  • Reaction Setup: In a suitable reaction flask, add 180-220 ml of dichloroethane and 0.9-1.1 mol of 3-fluoroanisole.

  • Cooling: Stir the mixture and cool to 0°C using an ice bath.

  • Catalyst Addition: Add 1.00-1.03 mol of aluminum trichloride to the cooled mixture.

  • Acylating Agent Addition: Slowly add 1.01-1.03 mol of acetyl chloride dropwise over approximately 2 hours, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Work-up: Pour the reaction mixture into ice water. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by concentration under reduced pressure to remove the dichloroethane. The resulting crude product is then recrystallized from methanol to yield white crystals of this compound.[1]

Quantitative Data:

ParameterValueReference
Molar Ratio (3-Fluoroanisole:AlCl₃:Acetyl Chloride)~1 : 1.1 : 1.1[1]
SolventDichloroethane[1]
Temperature0-10 °C[1]
Reaction Time~3 hours[1]
YieldHigh (inferred from patent)[1]
Method 2: Grignard Reagent-based Synthesis (Weinreb Ketone Synthesis)

This approach offers a milder alternative to Friedel-Crafts acylation and can be advantageous when dealing with sensitive substrates.

Workflow Diagram:

Grignard_Synthesis_Workflow Start 1-Bromo-4-fluoro-2-methoxybenzoic acid Acyl_Chloride Acyl Chloride Formation (Thionyl Chloride) Start->Acyl_Chloride Weinreb_Amide Weinreb Amide Formation (N,O-Dimethylhydroxylamine HCl) Acyl_Chloride->Weinreb_Amide Grignard_Reaction Grignard Reaction (Methylmagnesium halide) Weinreb_Amide->Grignard_Reaction Product This compound Grignard_Reaction->Product

Caption: Weinreb ketone synthesis workflow.

Experimental Protocol (Adapted from a similar synthesis):

  • Acyl Chloride Formation: Convert 4-fluoro-2-methoxybenzoic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride.

  • Weinreb Amide Formation: React the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the N-methoxy-N-methylamide (Weinreb amide).

  • Grignard Reaction: In a separate flask, prepare the methyl Grignard reagent (e.g., methylmagnesium bromide or chloride).

  • Coupling: Add the Grignard reagent to a solution of the Weinreb amide in an anhydrous ether solvent (e.g., THF) at a low temperature (e.g., 0°C).

  • Work-up and Purification: After the reaction is complete, quench with an aqueous solution of an ammonium salt (e.g., NH₄Cl) and extract the product with an organic solvent. The product is then purified by standard techniques such as column chromatography.

Quantitative Data (Representative):

ParameterTypical Value
Reaction Temperature0 °C to room temperature
SolventTetrahydrofuran (THF)
Yield~80% (based on similar syntheses)

Conclusion

The synthesis of this compound can be effectively achieved through both Friedel-Crafts acylation and organometallic routes. The choice of method will depend on factors such as the availability of starting materials, scalability, and the presence of other functional groups in more complex applications. The Friedel-Crafts acylation of 3-fluoroanisole offers a direct and high-yielding pathway suitable for large-scale production. The Grignard-based Weinreb ketone synthesis provides a versatile and milder alternative. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 1-(4-fluoro-2-methoxyphenyl)ethanone in Claisen-Schmidt Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-fluoro-2-methoxyphenyl)ethanone in Claisen-Schmidt condensation reactions for the synthesis of chalcones, which are valuable intermediates in drug discovery and materials science.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of various flavonoids and isoflavonoids.[1] Their synthetic analogues have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde, is the most prevalent and efficient method for chalcone synthesis.[2] This document focuses on the application of this compound as the ketone component in this reaction, yielding chalcones with potential therapeutic applications. The presence of fluoro and methoxy substituents on the acetophenone ring can significantly influence the biological activity of the resulting chalcone derivatives.

Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The mechanism involves the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone, this compound, to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone.

General Reaction Scheme

Caption: General scheme of the Claisen-Schmidt condensation.

Quantitative Data Summary

The following table summarizes representative yields for the Claisen-Schmidt condensation of fluorinated and methoxylated acetophenones with various aromatic aldehydes. While specific data for this compound is limited, the data for the closely related 2'-fluoro-4'-methoxyacetophenone and 4'-fluoro-2'-hydroxyacetophenone provide excellent benchmarks for expected outcomes.

Acetophenone DerivativeAromatic AldehydeCatalyst/SolventReaction TimeYield (%)Reference
2'-Fluoro-4'-methoxyacetophenone4-ChlorobenzaldehydeAq. NaOH / Ethanol40 min85[4]
4'-Fluoro-2'-hydroxyacetophenone2,3-Dimethoxybenzaldehyde10% NaOH / Ethanol2-6 h91[1]
4'-Fluoro-2'-hydroxyacetophenone4-(Methylthio)benzaldehyde10% NaOH / Ethanol2-6 h74[1]
4'-Fluoro-2'-hydroxyacetophenone4-Methoxybenzaldehyde10% NaOH / Ethanol2-6 h82[1]
1-(4-Methoxyphenyl)ethanone4-FluorobenzaldehydeKOH / Methanol4 hComplete Conversion[5]

Experimental Protocols

Below are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation using fluorinated acetophenone derivatives.

Protocol 1: Synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one

This protocol is adapted from the synthesis of a closely related chalcone and is expected to be directly applicable.[4]

Materials:

  • 2'-Fluoro-4'-methoxyacetophenone (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2'-fluoro-4'-methoxyacetophenone and 4-chlorobenzaldehyde in equimolar amounts.

  • Dissolve the reactants in a suitable volume of ethanol at room temperature.

  • Slowly add the aqueous NaOH solution to the stirring mixture.

  • Continue stirring at room temperature for 40 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and hexanes to yield the pure chalcone.

Protocol 2: General Synthesis of 4'-Fluoro-2'-hydroxychalcones

This protocol is based on the synthesis of a series of chalcones from 4'-fluoro-2'-hydroxyacetophenone and can be adapted for this compound.[1]

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone (1.0 eq, 2.0 mmol, 0.38 g)

  • Substituted benzaldehyde (1.0 eq, 2.0 mmol)

  • Ethanol (5-10 mL)

  • 10% Sodium Hydroxide (NaOH) solution (4 mL)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4'-fluoro-2'-hydroxyacetophenone and the appropriate substituted benzaldehyde in a minimum volume of ethanol in a round-bottom flask.

  • Slowly add the 10% sodium hydroxide solution to the reaction mixture while stirring.

  • Continue to stir the reaction mixture at room temperature for 2-6 hours.

  • Filter the resulting solid product.

  • Wash the solid with water (5 mL) followed by ethanol (5 mL).

  • Recrystallize the product from absolute ethanol to obtain the pure chalcone.

Experimental Workflow and Logic

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactant Solution (Acetophenone & Aldehyde in Ethanol) add_base Add Base Catalyst (e.g., aq. NaOH) prep_reactants->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir filtration Filter Crude Product stir->filtration wash Wash with Water & Ethanol filtration->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize characterization Characterize Product (NMR, IR, Mass Spec) recrystallize->characterization

Caption: A logical workflow for chalcone synthesis and purification.

Applications in Drug Development and Signaling Pathways

Chalcones derived from this compound are of significant interest in drug development due to their diverse biological activities. The presence of the fluoro and methoxy groups can enhance their pharmacological properties.

Potential Therapeutic Applications:

  • Anti-inflammatory Agents: Chalcones have been shown to possess anti-inflammatory properties.[1][2] For instance, 1-(4-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has demonstrated good anti-inflammatory activity.[1]

  • Antioxidant Activity: The structural features of these chalcones also contribute to their antioxidant potential.[1]

  • Anticancer Agents: Chalcones are known to exhibit anticancer properties through various mechanisms.[2]

  • Antimicrobial Agents: The chalcone scaffold is a promising starting point for the development of new antimicrobial drugs.

Involvement in Signaling Pathways:

While specific signaling pathways for chalcones derived from this compound are not extensively detailed in the literature, chalcones, in general, are known to modulate various cellular signaling pathways. One of the key pathways implicated in the anti-inflammatory and anticancer effects of chalcones is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Many chalcones are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

NF-kappaB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Chalcones Chalcones Chalcones->IKK Complex inhibit Chalcones->NF-κB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

Application Notes and Protocols for the Synthesis of Chalcones using 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of organic compounds. They serve as key precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The incorporation of fluorine atoms into the chalcone scaffold has been shown to enhance these biological activities. This document provides detailed protocols for the synthesis of chalcones using 1-(4-fluoro-2-methoxyphenyl)ethanone as a starting material, based on the well-established Claisen-Schmidt condensation reaction.

Reaction Principle: Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation. In this reaction, a ketone (this compound) reacts with an aldehyde (a substituted benzaldehyde) in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the corresponding α,β-unsaturated ketone, or chalcone.

Experimental Protocols

General Protocol for the Synthesis of Chalcones (1a-d)

This protocol is adapted from the synthesis of structurally similar 4'-fluoro-2'-hydroxychalcones.[1][2]

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-50% aqueous)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and a selected substituted benzaldehyde (e.g., 1.0 mmol) in a minimal amount of ethanol (15-20 mL) with stirring.[3]

  • Catalyst Addition: While stirring the solution at room temperature (or cooled to 0°C in an ice bath), slowly add a 10-50% aqueous solution of NaOH or KOH dropwise.[4][5]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may form during the reaction.

  • Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Characterization: The structure and purity of the synthesized chalcones can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Data Presentation: Synthesis of Chalcone Derivatives

The following table summarizes the expected products and potential yields based on similar syntheses.[1][2]

CompoundSubstituted BenzaldehydeExpected ProductPotential Yield (%)
1a 4-methoxybenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one75-90
1b 3,4-dimethoxybenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one70-85
1c 4-chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one70-85
1d 4-nitrobenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one65-80

Biological Activities and Potential Applications

Chalcones derived from fluorinated acetophenones have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Analgesic Activity

Fluorinated chalcones have shown significant anti-inflammatory and analgesic properties.[1][2] For instance, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one displayed good anti-inflammatory activity.[1][2] The presence of a methoxy group on the B ring of the chalcone structure appears to be important for this activity.[1]

Antioxidant Activity

Certain chalcone derivatives exhibit potent antioxidant activity. The antioxidant potential is often attributed to the presence of hydroxyl and methoxy substituents on the aromatic rings.[1][2]

Antimicrobial Activity

Fluorine-substituted chalcones have been reported to possess antimicrobial activity against various pathogenic bacterial and fungal strains. Compounds with trimethoxy substitutions on one of the aromatic rings have shown significant inhibitory activities.

Anticancer Activity

Chalcones are well-documented for their cytotoxic effects against various human cancer cell lines.[6] They can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often associated with an increase in reactive oxygen species (ROS) levels.[6]

Visualizations

Experimental Workflow for Chalcone Synthesis

G A Reactant Preparation This compound + Substituted Benzaldehyde in Ethanol B Catalyst Addition (NaOH or KOH solution) A->B C Reaction (Stirring at Room Temperature) B->C D Isolation (Precipitation in Ice/Acid) C->D E Purification (Filtration and Recrystallization) D->E F Characterization (IR, NMR, MS) E->F

Caption: General workflow for the synthesis of chalcones.

Claisen-Schmidt Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Ketone C Enolate Ion A->C + Base B Base (OH-) D Enolate Ion F Alkoxide Intermediate D->F + Aldehyde E Aldehyde G Alkoxide Intermediate I β-Hydroxy Ketone G->I + H2O H Water J β-Hydroxy Ketone K Chalcone J->K - H2O L Water

Caption: Mechanism of the Claisen-Schmidt condensation.

References

Application Notes and Protocols: 1-(4-fluoro-2-methoxyphenyl)ethanone as a Precursor for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyrimidine derivatives synthesized from the precursor 1-(4-fluoro-2-methoxyphenyl)ethanone. This document includes detailed experimental protocols for the synthesis of these derivatives via a chalcone intermediate, a summary of their potential biological activities with quantitative data, and diagrams of relevant signaling pathways.

Introduction

Pyrimidine and its fused heterocyclic derivatives are a critical class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] They exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The versatile synthesis of pyrimidine derivatives allows for extensive structural modifications to modulate their biological effects.[1]

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring fluoro and methoxy substitutions, provides a unique electronic and steric profile that can influence the biological activity of the resulting pyrimidine derivatives. The typical synthetic route involves the initial formation of a chalcone intermediate, which then undergoes cyclization to form the pyrimidine ring.[5][6]

Synthetic Pathway

The synthesis of pyrimidine derivatives from this compound generally proceeds through a two-step process:

  • Claisen-Schmidt Condensation: Reaction of this compound with an appropriate aromatic aldehyde in the presence of a base to form a chalcone intermediate.[7]

  • Cyclization: The resulting chalcone is then reacted with a source of amidine, such as urea, thiourea, or guanidine, to yield the desired pyrimidine derivative.[6]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation A This compound C Chalcone Intermediate A->C Base (e.g., KOH) Ethanol B Aromatic Aldehyde B->C D Chalcone Intermediate F Pyrimidine Derivative D->F Base (e.g., KOH) Reflux E Amidine Source (Urea, Thiourea, Guanidine) E->F

Caption: General synthetic workflow for pyrimidine derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrimidine derivatives, adapted from established methodologies for similar starting materials.[6][8]

Protocol 1: Synthesis of Chalcone Intermediate

This protocol is adapted from the synthesis of chalcones from the structurally similar 4'-fluoro-2'-hydroxyacetophenone.[8]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, filter funnel, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in ethanol (20 mL) in a round bottom flask.

  • Slowly add an aqueous solution of potassium hydroxide (50%, 5 mL) to the mixture with constant stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash it with cold water until the washings are neutral, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Protocol 2: Synthesis of Pyrimidine Derivative from Chalcone

This protocol describes the cyclization of the chalcone intermediate to form the pyrimidine ring.[6]

Materials:

  • Chalcone intermediate from Protocol 1

  • Urea, thiourea, or guanidine hydrochloride

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve the chalcone intermediate (0.01 mol) and the amidine source (e.g., guanidine hydrochloride, 0.01 mol) in ethanol (25 mL).

  • Add a solution of KOH (5 mL) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The solid pyrimidine derivative that precipitates is filtered, washed with water, and dried.

  • Recrystallize the product from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.

Biological Activities and Data

Pyrimidine derivatives synthesized from various precursors have demonstrated significant potential in drug discovery, particularly in the areas of oncology and infectious diseases.

Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 Human Liver Cancer (HEPG2)Data not explicitly provided but showed significant activity[3]
Compound 2 Leukemialog(10) GI(50) = -4.7[9]
Compound 3 Breast Adenocarcinoma (MCF-7)5.95[10]
Compound 4 Colon Carcinoma (HCT 116)6.09[10]
Antimicrobial Activity

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties.[4][5][11] The data below presents the minimum inhibitory concentration (MIC) values for representative pyrimidine compounds against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
OBP01 Bacillus subtilisZone of inhibition: 20 mm[11]
OBP02 Bacillus subtilisZone of inhibition: 17 mm[11]
OBP03 Escherichia coliZone of inhibition: 18 mm[11]
Compound 3d Mycobacterium tuberculosis3.12[6]

Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways.

EGFR/VEGFR-2 Signaling Pathway in Cancer

Many pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for cancer cell growth, proliferation, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition Pyrimidine->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrimidine derivatives.
Apoptosis Induction Pathway

Certain pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.

G cluster_0 Apoptotic Signaling Cascade Pyrimidine Pyrimidine Derivative Bax Bax (Pro-apoptotic) Pyrimidine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by pyrimidine derivatives.

Conclusion

This compound is a promising precursor for the synthesis of a diverse library of pyrimidine derivatives. The synthetic route via chalcone intermediates is well-established and allows for significant structural variation. The resulting pyrimidine compounds hold considerable potential for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research focusing on the specific derivatives from this precursor is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Application Notes and Protocols: The Role of 1-(4-Fluoro-2-methoxyphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-methoxyphenyl)ethanone is a versatile ketone that serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to the resulting molecules, making them attractive candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including chalcones, pyrazoles, pyrimidines, quinolines, and benzodiazepines, starting from or utilizing derivatives of this compound. The biological significance of these synthesized heterocycles, particularly their anticancer and antimicrobial activities, is also discussed, supported by quantitative data and mechanistic insights.

Introduction: The Synthetic Utility of this compound

The presence of a fluorine atom in a pharmaceutical compound can significantly enhance its metabolic stability, binding affinity, and lipophilicity. The methoxy group, a common feature in many natural products and drugs, can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. The combination of these two functional groups in this compound makes it a highly valuable building block in medicinal chemistry for the construction of diverse heterocyclic systems. This ketone readily undergoes reactions at its acetyl group, such as condensation and cyclization, to form various nitrogen- and oxygen-containing heterocycles with a broad spectrum of biological activities.

Synthesis of Chalcones: Key Intermediates for Heterocycle Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of flavonoids and other heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Application Note:

The reaction of this compound with various substituted benzaldehydes under basic conditions yields a series of chalcone derivatives. These compounds are not only valuable synthetic intermediates but also exhibit significant biological activities, including anticancer and anti-inflammatory properties. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with biological targets.

Experimental Protocol: Synthesis of (E)-1-(4-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one
  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ethanol

    • Potassium hydroxide (2.0 eq)

    • Distilled water

    • Hydrochloric acid (10%)

  • Procedure:

    • Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid product, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one.

Logical Workflow for Chalcone Synthesis

chalcone_synthesis start Start reactants This compound + Benzaldehyde start->reactants dissolve Dissolve in Ethanol reactants->dissolve base_addition Add aq. KOH (Ice Bath) dissolve->base_addition stir Stir at RT (4-6h) base_addition->stir workup Pour into ice, Acidify with HCl stir->workup filtration Filter and Wash workup->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure Chalcone recrystallization->product

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Pyrazoles can be synthesized from chalcones by reaction with hydrazine derivatives.

Application Note:

Chalcones derived from this compound serve as excellent precursors for the synthesis of novel pyrazole derivatives. The reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazoles. These fluorinated and methoxylated pyrazoles are of significant interest in drug discovery due to their potential as potent and selective therapeutic agents. For instance, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase.[1][2]

Experimental Protocol: Synthesis of 5-(4-fluoro-2-methoxyphenyl)-3-phenyl-1H-pyrazole
  • Materials:

    • (E)-1-(4-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the chalcone in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate to the solution and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product that separates out is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole.

Antimicrobial Activity of Synthesized Pyrazole Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
Pyrazole Derivative 1Staphylococcus aureus62.5 - 125[3]
Pyrazole Derivative 2Escherichia coli125[3]
Pyrazole Derivative 3Candida albicans2.9 - 7.8[3]

Table 1: Minimum Inhibitory Concentration (MIC) of representative pyrazole derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibits dna_replication DNA Replication & Transcription Blocked dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds.

Application Note:

Chalcones derived from this compound can be utilized to synthesize pyrimidine derivatives through cyclocondensation reactions with reagents like guanidine hydrochloride or urea.[4][5] This approach provides access to a library of substituted pyrimidines with potential therapeutic applications.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluoro-2-methoxyphenyl)-6-phenylpyrimidine
  • Materials:

    • (E)-1-(4-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium hydroxide

    • Ethanol

  • Procedure:

    • Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide in ethanol to the mixture.

    • Reflux the reaction mixture for 8-10 hours.

    • After cooling, pour the reaction mixture into crushed ice.

    • The precipitated solid is filtered, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol.

Synthesis of Quinolines and Benzodiazepines: Potential Applications

Application Note: Quinolines

The Conrad-Limpach synthesis offers a potential route to 4-hydroxyquinolines from β-ketoesters and anilines.[6][7][8] While a direct synthesis from this compound is not straightforward, it can be converted to the corresponding β-ketoester, which can then be reacted with an appropriate aniline to construct the quinoline scaffold.

Proposed Synthetic Strategy for Quinolines

quinoline_synthesis start This compound ketoester_formation Conversion to β-ketoester start->ketoester_formation conrad_limpach Conrad-Limpach Reaction with Aniline ketoester_formation->conrad_limpach quinoline 4-Hydroxyquinoline Derivative conrad_limpach->quinoline

Caption: A proposed synthetic route to quinoline derivatives.

Application Note: Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with β-diketones or ketones.[9][10][11] this compound can be condensed with o-phenylenediamine, typically under acidic catalysis, to yield 2,3-dihydro-1H-1,5-benzodiazepine derivatives.

Anticancer Activity of Derived Heterocycles

Many of the heterocyclic compounds synthesized from this compound, particularly chalcones and their derivatives, have demonstrated significant anticancer activity.

Application Note:

Chalcones have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[12][13] The mechanism often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins, ultimately leading to the activation of caspases and cell death.[13][14]

Anticancer Activity of Chalcone Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Chalcone Derivative 1MCF-7 (Breast Cancer)< 20[15]
Chalcone Derivative 2A549 (Lung Cancer)< 20[15]
Chalcone Derivative 3HepG2 (Liver Cancer)38.33[13]

Table 2: Half-maximal inhibitory concentration (IC₅₀) of representative chalcone derivatives against various cancer cell lines.

Signaling Pathway: Chalcone-Induced Apoptosis

apoptosis_pathway chalcone Chalcone Derivative ros ↑ Reactive Oxygen Species (ROS) chalcone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 ↓ Bcl-2 (anti-apoptotic) mitochondria->bcl2 bax ↑ Bax (pro-apoptotic) mitochondria->bax caspases Caspase Activation bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of chalcone-induced apoptosis in cancer cells.[13]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the full potential of this starting material in creating novel therapeutic agents. The demonstrated anticancer and antimicrobial activities of the derived heterocycles, coupled with insights into their mechanisms of action, underscore the importance of this chemical entity in the ongoing quest for new and effective drugs.

References

Application of 1-(4-fluoro-2-methoxyphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluoro-2-methoxyphenyl)ethanone is a fluorinated acetophenone derivative that serves as a versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions. This document provides an overview of the application of this compound in the development of novel bioactive molecules, with a focus on its use in synthesizing chalcones and their corresponding dihydropyrazole derivatives as potential anti-inflammatory and antioxidant agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of chalcones and other related heterocyclic compounds. Chalcones, characterized by an open-chain flavonoid structure, and their cyclized derivatives like dihydropyrazoles, are known to exhibit a wide range of biological activities.

Anti-inflammatory and Antioxidant Agents

Derivatives of this compound are promising candidates for the development of novel anti-inflammatory and antioxidant agents. The core structure can be readily modified to generate libraries of chalcones and dihydropyrazoles for biological screening.

A study on analogous 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives demonstrated significant anti-inflammatory and antioxidant activities.[1][2] These findings strongly suggest that methoxy-containing counterparts derived from this compound would exhibit similar, if not enhanced, biological profiles due to the recognized role of methoxy groups in modulating the bioactivity of chalcones.

Data Presentation

The following tables summarize the biological activity data for chalcone and dihydropyrazole derivatives synthesized from a close structural analog, 4'-fluoro-2'-hydroxyacetophenone.[1][2] This data is presented to illustrate the potential therapeutic efficacy of derivatives of this compound.

Table 1: Anti-inflammatory Activity of Chalcone and Dihydropyrazole Derivatives [1][2]

Compound% Inhibition of Edema (6h)
Chalcone Derivative 154%
Dihydropyrazole Derivative 174%
Celecoxib (Reference)78%

Table 2: Antioxidant Activity of Chalcone and Dihydropyrazole Derivatives [1][2]

CompoundIC50 (DPPH Assay) (µg/mL)
Chalcone Derivative 212.5
Dihydropyrazole Derivative 210.8
Ascorbic Acid (Reference)5.2

Table 3: Analgesic Activity of Chalcone and Dihydropyrazole Derivatives [1][2]

Compound% Protection (Writhing Test)
Chalcone Derivative 168.2%
Dihydropyrazole Derivative 175.4%
Indomethacin (Reference)82.1%

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of chalcone and dihydropyrazole derivatives, adapted from studies on structurally similar compounds.[1][2] These protocols can be applied to derivatives of this compound.

Synthesis of Chalcone Derivatives

Protocol 1: Synthesis of 1-(4-fluoro-2-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and an appropriately substituted benzaldehyde (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base (e.g., 50% aqueous potassium hydroxide solution).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Synthesis of Dihydropyrazole Derivatives

Protocol 2: Synthesis of 3-(4-fluoro-2-methoxyphenyl)-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 mmol) in ethanol (25 mL).

  • Reagent Addition: Add hydrazine hydrate (2 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent to obtain the pure dihydropyrazole derivative.

Biological Evaluation

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

  • Animal Model: Use adult Wistar rats (150-200 g).

  • Grouping: Divide the animals into control, standard (e.g., celecoxib), and test groups (n=6).

  • Drug Administration: Administer the test compounds and the standard drug orally at a dose of 10 mg/kg body weight. The control group receives the vehicle only.

  • Induction of Edema: After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume at 0, 1, 2, 4, and 6 hours after carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Protocol 4: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Preparation of Solutions: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: Determine the concentration of the sample required to scavenge 50% of the DPPH free radicals (IC50) by plotting the percentage of scavenging against the concentration.

Mandatory Visualizations

Synthetic Pathway for Chalcone and Dihydropyrazole Derivatives

Synthesis_Pathway start 1-(4-fluoro-2- methoxyphenyl)ethanone chalcone Chalcone Derivative start->chalcone Aldol Condensation (Base Catalyst) aldehyde Substituted Benzaldehyde aldehyde->chalcone dihydropyrazole Dihydropyrazole Derivative chalcone->dihydropyrazole Cyclization hydrazine Hydrazine Hydrate hydrazine->dihydropyrazole

Caption: Synthetic route to chalcone and dihydropyrazole derivatives.

Experimental Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow A Animal Acclimatization (Wistar Rats) B Grouping (Control, Standard, Test) A->B C Oral Administration (Vehicle, Standard, Test Compound) B->C D Induction of Edema (Carrageenan Injection) C->D E Paw Volume Measurement (0, 1, 2, 4, 6 hours) D->E F Data Analysis (% Inhibition Calculation) E->F

Caption: Workflow for the in vivo anti-inflammatory activity assay.

Logical Relationship of Biological Activities

Biological_Activities Start 1-(4-fluoro-2-methoxyphenyl) ethanone Derivatives Activity1 Anti-inflammatory Activity Start->Activity1 Activity2 Antioxidant Activity Start->Activity2 Activity3 Analgesic Activity Start->Activity3 Target Therapeutic Potential for Inflammatory Disorders Activity1->Target Activity2->Target Activity3->Target

Caption: Potential biological activities and therapeutic applications.

References

Application Notes: 1-(4-fluoro-2-methoxyphenyl)ethanone as a Versatile Intermediate for the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a robust synthetic pathway for utilizing 1-(4-fluoro-2-methoxyphenyl)ethanone as a key starting material for the generation of a pyrazolopyrimidine scaffold. This scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. The following protocols provide a comprehensive guide for the synthesis of a hypothetical kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis implicated in cancer.

Introduction

Kinase inhibitors are at the forefront of targeted cancer therapy. The pyrazolopyrimidine core is a well-established pharmacophore that can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases. The strategic incorporation of a 4-fluoro-2-methoxyphenyl moiety, derived from this compound, can offer advantageous physicochemical properties, including enhanced metabolic stability and improved cell permeability, which are crucial for developing effective drug candidates.

This document outlines a three-step synthetic sequence to a hypothetical pyrazolopyrimidine-based VEGFR-2 inhibitor, designated as Hypothetical Kinase Inhibitor 1 (HKI-1) .

Synthetic Scheme

Synthetic_Scheme start This compound intermediate1 Ethyl 2-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate) start->intermediate1 Step 1: Claisen Condensation reagent1 Diethyl oxalate (NaOEt, EtOH) reagent2 Hydrazine hydrate (AcOH, EtOH) intermediate2 Ethyl 5-(4-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate (Aminopyrazole Intermediate) reagent3 Ethyl acetoacetate (AcOH) product 6-(4-fluoro-2-methoxyphenyl)-4-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one (HKI-1) intermediate1->intermediate2 Step 2: Knorr Pyrazole Synthesis intermediate2->product Step 3: Pyrimidine Formation

Caption: Synthetic pathway for HKI-1 from this compound.

Experimental Protocols

Step 1: Claisen Condensation to form Ethyl 2-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

This procedure describes the formation of the key 1,3-dicarbonyl intermediate via a Claisen condensation reaction.[1][2][3][4]

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-dicarbonyl intermediate.

Step 2: Knorr Pyrazole Synthesis to form Ethyl 5-(4-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol outlines the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole core.[5][6][7][8][9]

Materials:

  • Ethyl 2-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl intermediate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the aminopyrazole intermediate.

Step 3: Pyrimidine Ring Formation to yield HKI-1

This final step involves the annulation of the pyrazole ring to form the pyrazolopyrimidine scaffold.[10][11]

Materials:

  • Ethyl 5-(4-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine the aminopyrazole intermediate (1.0 equivalent) and ethyl acetoacetate (1.5 equivalents).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final compound, HKI-1.

Data Presentation

The following table summarizes the hypothetical inhibitory activity of HKI-1 against VEGFR-2 and a panel of other related kinases to demonstrate its potential selectivity. These values are representative of what might be expected for a pyrazolopyrimidine-based inhibitor of this class.[12][13][14][15][16]

Kinase TargetHKI-1 IC50 (nM)Sorafenib IC50 (nM)
VEGFR-2 15 90
VEGFR-115020
VEGFR-320015
PDGFR-β25050
c-Kit50068
EGFR>10000>10000

Signaling Pathway

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability HKI1 HKI-1 HKI1->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by HKI-1.[17][18][19][20][21]

Experimental Workflow

Experimental_Workflow Start Start: This compound Step1 Step 1: Claisen Condensation (Diethyl oxalate, NaOEt) Start->Step1 Intermediate1 Intermediate 1: 1,3-Dicarbonyl Step1->Intermediate1 Step2 Step 2: Knorr Pyrazole Synthesis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 Intermediate 2: Aminopyrazole Step2->Intermediate2 Step3 Step 3: Pyrimidine Formation (Ethyl acetoacetate) Intermediate2->Step3 Product Final Product: HKI-1 Step3->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis BioAssay Biological Evaluation (Kinase Assays) Analysis->BioAssay

Caption: General workflow for the synthesis and evaluation of HKI-1.

References

Application Notes and Protocols: Aldol Condensation of 1-(4-Fluoro-2-methoxyphenyl)ethanone with Aromatic Aldehydes for the Synthesis of Novel Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds, both natural and synthetic, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The presence of fluorine and methoxy substituents on the chalcone scaffold has been shown to enhance their pharmacological profiles.[3][4]

This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation of 1-(4-fluoro-2-methoxyphenyl)ethanone with various aromatic aldehydes. The Claisen-Schmidt condensation is a reliable and widely used base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones.[5]

Data Presentation: Synthesis of Chalcones Derived from this compound

The following table summarizes the synthesis of representative chalcones from this compound and various aromatic aldehydes, highlighting the reaction conditions, yields, and physical properties of the products.

EntryAromatic AldehydeCatalyst/SolventReaction TimeYield (%)M.p. (°C)Reference
14-ChlorobenzaldehydeNaOH / Ethanol30 min85104-105[6]
22,4,5-TrimethoxybenzaldehydeKOH / Methanol-Ethanol24 h67.5-[7]
33-HydroxybenzaldehydeNaOH / Ethanol4-48 h--[2]
44-HydroxybenzaldehydeNaOH / Ethanol4-48 h--[2]
54-MethoxybenzaldehydeNaOH / Ethanol4-48 h--[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative chalcone, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, via the Claisen-Schmidt condensation.

Materials:

  • 1-(2-Fluoro-4-methoxyphenyl)ethanone

  • 4-Chlorobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (1 M aq.)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 15 M) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using 10% EtOAc/hexanes as the eluent) until the starting materials are consumed. A precipitate may form during the reaction.[6]

  • Work-up and Isolation: Upon completion of the reaction, dilute the mixture with deionized water and neutralize with 1 M aqueous HCl. Cool the mixture in an ice bath to facilitate precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with ice-cold water.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure chalcone.[6]

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Applications in Drug Development

Chalcones derived from this compound are promising candidates for drug development due to their wide range of biological activities.

Anticancer Activity: Many fluoro- and methoxy-substituted chalcones exhibit potent anticancer activity.[1][4] A significant mechanism of action for their antitumor effect is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.[7][8] This targeted disruption of the cytoskeleton makes them attractive candidates for the development of novel anticancer agents.[10] Some chalcone derivatives have also been shown to induce apoptosis through the modulation of apoptotic proteins like Bax and Bcl-2.[3]

Antimicrobial Activity: Chalcones bearing fluoro and methoxy groups have also demonstrated significant antimicrobial properties against various pathogenic bacteria and fungi.[8] The presence of these substituents can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell membrane penetration and interaction with microbial targets.

Visualizations

Reaction_Scheme cluster_conditions Reaction Conditions cluster_product Product ketone This compound catalyst Base (e.g., NaOH, KOH) aldehyde Aromatic Aldehyde chalcone Chalcone Derivative catalyst->chalcone solvent Solvent (e.g., Ethanol) temp Room Temperature

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental_Workflow start Start: Synthesis Planning synthesis Claisen-Schmidt Condensation (this compound + Aromatic Aldehyde) start->synthesis workup Work-up and Isolation (Neutralization, Filtration) synthesis->workup purification Purification (Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_evaluation Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) characterization->bio_evaluation sar_analysis Structure-Activity Relationship (SAR) Analysis bio_evaluation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for synthesis and evaluation.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Heterodimers microtubules Microtubule Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitosis Mitosis (Cell Division) mitotic_spindle->mitosis apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis chalcone Chalcone Derivative chalcone->tubulin Binds to Colchicine Site chalcone->microtubules Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by chalcones.

References

Application Notes and Protocols for Grignard Reaction with 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of 1-(4-fluoro-2-methoxyphenyl)ethanone with a Grignard reagent, such as methylmagnesium bromide, to synthesize the corresponding tertiary alcohol. This reaction is a fundamental carbon-carbon bond-forming reaction widely used in medicinal chemistry and drug development for the synthesis of complex organic molecules.[1]

Introduction

The Grignard reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this application, this compound is used as the electrophilic ketone. The nucleophilic attack of the Grignard reagent on the carbonyl carbon leads to the formation of a tertiary alcohol upon acidic workup. The presence of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the ketone and may require careful control of reaction conditions.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of 2-(4-fluoro-2-methoxyphenyl)propan-2-ol via the Grignard reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution (for cleaning glassware)

  • Acetone (for cleaning glassware)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Preparation of Apparatus:

  • All glassware must be thoroughly cleaned and oven-dried (or flame-dried under vacuum) to ensure the complete removal of water, as Grignard reagents are highly sensitive to moisture.

  • Assemble the three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a gas inlet for the inert atmosphere.

2. Reaction Setup:

  • Under a positive pressure of an inert gas (nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the reaction flask.

  • Cool the flask in an ice bath to 0 °C.

3. Grignard Reagent Addition:

  • Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution of the ketone.

  • Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.

4. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

5. Quenching the Reaction:

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide intermediate.

6. Work-up and Extraction:

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Combine all the organic layers.

7. Washing and Drying:

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

8. Isolation of the Product:

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

9. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.

Data Presentation

The following table summarizes the key quantitative data for the Grignard reaction of this compound with methylmagnesium bromide. The values are based on typical yields for similar reactions and should be considered as a general guideline.

ParameterValueReference
Reactants
This compound1.0 eq
Methylmagnesium bromide1.2 eq
Reaction Conditions
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temp.
Reaction Time2 hours
Product
2-(4-fluoro-2-methoxyphenyl)propan-2-ol
Yield (Typical) 85-95%Estimated based on similar reactions
Purity >95% (after purification)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Grignard reaction.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_apparatus Assemble Apparatus under Inert Gas prep_glass->setup_apparatus add_ketone Add Ketone Solution setup_apparatus->add_ketone cool_zero Cool to 0 °C add_ketone->cool_zero add_grignard Add Grignard Reagent cool_zero->add_grignard warm_rt Warm to Room Temp & Stir add_grignard->warm_rt quench Quench with NH4Cl (aq) warm_rt->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify Product evaporate->purify

Caption: Experimental workflow for the Grignard reaction.

Reaction Mechanism

The diagram below outlines the nucleophilic addition mechanism of the Grignard reaction.

Grignard_Mechanism reagents Ketone + Grignard Reagent intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product Tertiary Alcohol intermediate->product Protonation (Work-up)

Caption: Mechanism of the Grignard reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive chalcones and their derivatives using 1-(4-fluoro-2-methoxyphenyl)ethanone as a key starting material. The synthesized compounds have potential applications in drug discovery due to their anti-inflammatory, antioxidant, and anticancer activities.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the preparation of chalcones and their heterocyclic analogs. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known precursors to flavonoids and exhibit a wide range of biological activities. The presence of the fluoro and methoxy substituents on one of the aromatic rings can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting bioactive compounds. Fluorine substitution, for instance, is known to enhance metabolic stability and binding affinity.

This document outlines the synthesis of chalcone derivatives via the Claisen-Schmidt condensation, a reliable and widely used method for their preparation. Subsequently, a protocol for the cyclization of these chalcones into dihydropyrazole derivatives is provided, further diversifying the molecular scaffold for biological screening.

Synthesis of Bioactive Chalcones

The primary application of this compound in the synthesis of bioactive compounds is through the Claisen-Schmidt condensation with various substituted benzaldehydes to yield chalcones. These chalcones can then be further modified to create a diverse library of compounds for drug screening.

Application Note 1: Synthesis of (E)-1-(4-fluoro-2-methoxyphenyl)-3-(aryl)prop-2-en-1-ones (Chalcones)

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde. The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and an appropriately substituted benzaldehyde (1.0 mmol) in 10-15 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (2-4 mL).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the precipitated solid is collected by vacuum filtration. The solid is washed with cold water (5 mL) and then with cold ethanol (5 mL).

  • Recrystallization: The crude product is recrystallized from absolute ethanol to yield the pure chalcone derivative.

Quantitative Data:

The yields of chalcone synthesis are typically good to excellent, depending on the nature of the substituent on the benzaldehyde.

Starting Aldehyde (Ar-CHO)ProductYield (%)Reference
4-methoxybenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one74-91[1][2]
2,3-dimethoxybenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one74-91[1][2]
3,4-dimethoxybenzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one74-91[1][2]
4-(methylthio)benzaldehyde(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one74-91[1][2]

Note: Yields are based on analogous reactions with 4'-fluoro-2'-hydroxyacetophenone and are expected to be similar for this compound.

Logical Workflow for Chalcone Synthesis:

chalcone_synthesis start This compound + Substituted Benzaldehyde reagents Ethanol, 10% NaOH(aq) start->reagents Dissolve stir Stir at Room Temperature (2-6 hours) reagents->stir React filtration Vacuum Filtration stir->filtration Isolate wash Wash with H2O and Ethanol filtration->wash Purify recrystallization Recrystallization from Ethanol wash->recrystallization Further Purify product Pure Chalcone Derivative recrystallization->product

Caption: General workflow for the synthesis of chalcone derivatives.

Synthesis of Bioactive Dihydropyrazoles

Chalcones can serve as versatile intermediates for the synthesis of various heterocyclic compounds. One such important class is the dihydropyrazoles, which are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Application Note 2: Synthesis of 3-(4-fluoro-2-methoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazoles

This protocol outlines the cyclization of the previously synthesized chalcones with hydrazine hydrate to form dihydropyrazole derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration and washed with cold ethanol.

  • Recrystallization: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure dihydropyrazole derivative.

Quantitative Data:

Starting ChalconeProductYield (%)Reference
(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one3-(4-fluoro-2-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole65-78[1][2]
(E)-1-(4-fluoro-2-methoxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one3-(4-fluoro-2-methoxyphenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole65-78[1][2]
(E)-1-(4-fluoro-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one3-(4-fluoro-2-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole65-78[1][2]
(E)-1-(4-fluoro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one3-(4-fluoro-2-methoxyphenyl)-5-(4-(methylthio)phenyl)-4,5-dihydro-1H-pyrazole65-78[1][2]

Note: Yields are based on analogous reactions with 4'-fluoro-2'-hydroxychalcones and are expected to be similar.

Logical Workflow for Dihydropyrazole Synthesis:

dihydropyrazole_synthesis start Chalcone Derivative reagents Ethanol, Hydrazine Hydrate start->reagents Dissolve reflux Reflux (2-4 hours) reagents->reflux React filtration Vacuum Filtration reflux->filtration Isolate wash Wash with Ethanol filtration->wash Purify recrystallization Recrystallization wash->recrystallization Further Purify product Pure Dihydropyrazole Derivative recrystallization->product

Caption: General workflow for the synthesis of dihydropyrazole derivatives.

Biological Activity

Chalcones and their dihydropyrazole derivatives synthesized from fluorinated and methoxylated acetophenones have demonstrated significant biological activities.

Anti-inflammatory and Analgesic Activity

Certain chalcone and dihydropyrazole derivatives have shown potent anti-inflammatory and analgesic activities. For instance, 1-(4-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one displayed good anti-inflammatory activity (54–62% inhibition)[1][2]. Its corresponding dihydropyrazole derivative showed even better anti-inflammatory activity (64–74% inhibition)[1][2].

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using methods such as the DPPH radical scavenging assay. The dimethoxychalcone analog and its corresponding dihydropyrazole derivative exhibited the highest antioxidant activities in a study on similar compounds[1].

Quantitative Bioactivity Data (Analogous Compounds):

CompoundBiological ActivityIC50 (µg/mL) or % InhibitionReference
1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneAntioxidant (DPPH)190.56[1]
1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAnti-inflammatory54-62%[1][2]
3-(4-Fluoro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazoleAnti-inflammatory64-74%[1][2]
Anticancer Activity

Chalcone derivatives are widely investigated for their anticancer properties. Fluorinated chalcones have shown inhibitory action against various cancer cell lines. For example, 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was found to be an effective compound in an in vitro assay using a human cancer cell line panel[3]. While specific data for derivatives of this compound is not detailed in the provided search results, the general class of fluorinated chalcones holds promise as anticancer agents.

Signaling Pathway

The anti-inflammatory activity of many chalcones is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

COX-2 Inhibition Pathway:

cox_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Chalcone Chalcone Derivative Chalcone->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by chalcone derivatives.

References

Application Notes and Protocols: Reaction of 1-(4-fluoro-2-methoxyphenyl)ethanone with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole and hydrazone derivatives from 1-(4-fluoro-2-methoxyphenyl)ethanone and various substituted hydrazines. The resulting compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticonvulsant activities.

Introduction

The reaction of ketones with substituted hydrazines is a fundamental method for the synthesis of hydrazones and pyrazoles, two classes of heterocyclic compounds with a broad spectrum of biological activities. Pyrazole derivatives, in particular, are core structures in many pharmaceutical agents, exhibiting antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. The incorporation of a fluorinated methoxyphenyl moiety, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines the synthesis, characterization, and potential biological applications of pyrazoles and hydrazones derived from this fluorinated ketone.

Reaction Pathway

The primary reaction involves the condensation of this compound with a substituted hydrazine. The initial product is a hydrazone, which can be isolated or undergo an in-situ cyclization to form a pyrazole ring, particularly when the reaction is carried out under acidic or basic conditions and with appropriate precursors.

Reaction_Pathway Ketone This compound Hydrazone Substituted Hydrazone Ketone->Hydrazone Condensation (-H2O) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Hydrazone Pyrazole Substituted Pyrazole Hydrazone->Pyrazole Cyclization (if applicable)

Caption: General reaction scheme for the formation of hydrazones and pyrazoles.

Experimental Protocols

The following protocols are representative procedures for the synthesis of pyrazole and hydrazone derivatives. While specific reaction conditions may need optimization for different substituted hydrazines, these methods provide a robust starting point.

Protocol 1: Synthesis of 5-(4-fluoro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole (A Representative Pyrazole)

This protocol is adapted from general pyrazole synthesis procedures.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10%)

  • Distilled water

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (20 mL), add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water (100 mL) with constant stirring.

  • If a solid precipitates, filter the product, wash with cold water, and dry under vacuum.

  • If an oily layer separates, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 10% NaOH solution followed by brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 1-(1-(4-fluoro-2-methoxyphenyl)ethylidene)hydrazinecarbothioamide (A Representative Hydrazone)

This protocol is a general procedure for the synthesis of thiosemicarbazones.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Distilled water

Procedure:

  • Dissolve this compound (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol (25 mL) in a round-bottom flask.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water to remove any unreacted thiosemicarbazide and acid.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the product using melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start: Reagents Reaction Reaction of Ketone and Hydrazine Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Antimicrobial Antimicrobial Screening (MIC determination) Characterization->Antimicrobial Pure Compound Anticonvulsant Anticonvulsant Activity (MES/scPTZ tests) Characterization->Anticonvulsant

Caption: A typical workflow from synthesis to biological evaluation.

Data Presentation

The following tables summarize representative data for pyrazole and hydrazone derivatives with structural similarities to those synthesized from this compound.

Table 1: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
Compound IDTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
P1 (Aryl Pyrazole)Staphylococcus aureus16[1]
Bacillus subtilis32[1]
Escherichia coli64[1]
Pseudomonas aeruginosa>128[1]
P2 (Fluorinated Pyrazole)Staphylococcus aureus8[2]
Enterococcus faecalis16[2]

Note: Data is for structurally related compounds and serves as an indication of potential activity.

Table 2: Anticonvulsant Activity of Structurally Related Hydrazone Derivatives
Compound IDTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
H1 (Aryl Hydrazone)MES35.2>300>8.5[3]
scPTZ41.5>300>7.2[3]
H2 (Fluorinated Hydrazone)MES28.9273.99.5[2]
scPTZ22.8273.912.0[2]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test. Data is for structurally related compounds.

Conclusion

The reaction of this compound with substituted hydrazines provides a versatile route to novel pyrazole and hydrazone derivatives. These compounds are promising candidates for further investigation as antimicrobial and anticonvulsant agents. The provided protocols offer a solid foundation for the synthesis and subsequent biological evaluation of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize their therapeutic potential.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-fluoro-2-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone. The primary method discussed is the Friedel-Crafts acylation of 3-fluoroanisole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are moisture-sensitive.[1] 2. Insufficient Catalyst: Stoichiometric amounts are often necessary as the ketone product can complex with the catalyst.[2] 3. Low Reaction Temperature: The activation energy may not be overcome.[1] 4. Poor Reagent Quality: Impurities in 3-fluoroanisole or the acylating agent can inhibit the reaction.1. Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is thoroughly dried (flame- or oven-dried) and reagents are anhydrous. 2. Increase the molar ratio of the Lewis acid to 1.1-1.5 equivalents relative to the limiting reagent. 3. Gradually increase the reaction temperature, monitoring for the formation of byproducts by TLC. 4. Use freshly distilled or purified reagents.
Formation of Isomeric Byproducts 1. Reaction Conditions: Temperature and solvent can affect the regioselectivity of the acylation. 2. Ortho/Para Directing Effects: The methoxy group is a strong ortho, para-director, while the fluorine is a weaker ortho, para-director. This can lead to a mixture of isomers.1. Optimize solvent and temperature. Lower temperatures often favor the kinetic product. A common solvent for this reaction is dichloroethane.[3] 2. While the formation of some amount of the 2-fluoro-4-methoxy isomer is expected, purification by column chromatography or recrystallization is necessary to isolate the desired 4-fluoro-2-methoxy isomer.
Formation of Dark-Colored Reaction Mixture 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and degradation of starting materials and products. 2. Presence of Impurities: Impurities can lead to side reactions that produce colored byproducts.1. Maintain the recommended reaction temperature. For the initial stages of the reaction, a temperature of 0-10°C is often used.[3] 2. Ensure high purity of all reagents and solvents.
Difficult Product Isolation / Emulsion During Workup 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Excess AlCl₃ reacts with water exothermically, forming insoluble aluminum hydroxides.1. Pour the reaction mixture slowly into a mixture of ice and concentrated HCl to ensure complete hydrolysis of the complex.[4] 2. Use a sufficient amount of ice and acid during the workup. If an emulsion persists, allow the mixture to stand or add a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 3-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Q2: Why is regioselectivity a concern in this synthesis?

A2: The starting material, 3-fluoroanisole, has two directing groups: a methoxy group (-OCH₃) and a fluorine atom (-F). The methoxy group is a strong activating and ortho, para-directing group. The fluorine atom is a deactivating but also ortho, para-directing group. The acylation will be directed to the positions ortho and para to the methoxy group, which are C2, C4, and C6. The desired product is formed by acylation at the C6 position (which becomes C1 of the ethanone). Acylation at the C4 position would lead to the isomeric byproduct 1-(2-fluoro-4-methoxyphenyl)ethanone.

Q3: What are the key parameters to control for a successful reaction?

A3: The key parameters to control are:

  • Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture and will be deactivated by water. All glassware, solvents, and reagents must be dry.

  • Temperature: The reaction is often started at a low temperature (e.g., 0-10°C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3]

  • Stoichiometry: A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the ketone product.[2]

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. A patent for a similar compound suggests recrystallization from methanol to obtain a crystalline product.[3] Column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can also be used to separate the desired product from isomers and other impurities.

Q5: Are there alternative, "greener" catalysts for this reaction?

A5: Yes, research is ongoing into more environmentally friendly catalysts for Friedel-Crafts acylations. Some alternatives to AlCl₃ include zeolites, metal triflates (like Y(OTf)₃), and ionic liquids.[5] These alternatives can sometimes be reused and may not require as strict anhydrous conditions.

Experimental Protocols

Key Experimental Protocol: Friedel-Crafts Acylation of 3-Fluoroanisole

This protocol is adapted from a patented procedure for a similar isomer and represents a typical approach for this synthesis.[3]

Materials:

  • 3-Fluoroanisole

  • Dichloroethane (anhydrous)

  • Aluminum chloride (anhydrous)

  • Acetyl chloride (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry, three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 3-fluoroanisole (1.0 eq) and anhydrous dichloroethane.

  • Cooling: Cool the mixture to 0°C in an ice bath with stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.0-1.03 eq).

  • Acylating Agent Addition: Add acetyl chloride (1.01-1.03 eq) dropwise via the dropping funnel, maintaining the reaction temperature between 0-10°C. The addition should take approximately 2 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at this temperature for an additional hour.

  • Workup: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Extraction: Separate the organic layer.

  • Washing: Wash the organic layer with water.

  • Concentration: Concentrate the organic layer under reduced pressure to remove the dichloroethane.

  • Purification: Recrystallize the crude product from methanol to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_stoichiometry Is the Catalyst Stoichiometry Correct? check_catalyst->check_stoichiometry Yes solution_catalyst Use fresh, anhydrous catalyst and dry glassware. check_catalyst->solution_catalyst No check_temp Was the Reaction Temperature Optimal? check_stoichiometry->check_temp Yes solution_stoichiometry Increase catalyst to 1.1-1.5 eq. check_stoichiometry->solution_stoichiometry No check_reagents Are the Reagents Pure? check_temp->check_reagents Yes solution_temp Gradually increase temperature while monitoring. check_temp->solution_temp No solution_reagents Purify/distill starting materials. check_reagents->solution_reagents No

Caption: A flowchart for diagnosing and resolving low product yield.

Experimental Workflow for Synthesis

G Synthesis Workflow start Start setup Combine 3-Fluoroanisole and Dichloroethane start->setup cool Cool to 0°C setup->cool add_catalyst Add AlCl₃ cool->add_catalyst add_acyl Add Acetyl Chloride (0-10°C) add_catalyst->add_acyl react Stir for 1 hour add_acyl->react workup Pour into Ice/Water react->workup extract Separate Organic Layer workup->extract wash Wash with Water extract->wash concentrate Concentrate Under Vacuum wash->concentrate purify Recrystallize from Methanol concentrate->purify end Final Product purify->end

References

Technical Support Center: Synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed in the synthesis of this compound via Friedel-Crafts acylation of 3-fluoroanisole?

The Friedel-Crafts acylation of 3-fluoroanisole is the most common route for synthesizing this compound. During this reaction, several byproducts can form due to the regioselectivity of the electrophilic aromatic substitution and potential side reactions. The primary byproducts include:

  • Isomeric Acetophenones: The methoxy group in 3-fluoroanisole is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The directing effect of the methoxy group is dominant. Acylation can occur at different positions on the aromatic ring, leading to isomeric products. The most common isomeric byproduct is 1-(2-fluoro-6-methoxyphenyl)ethanone , where acylation occurs at the other ortho position to the methoxy group. Another possible, though less likely, isomer is 1-(4-fluoro-3-methoxyphenyl)ethanone .

  • Demethylated Product: Strong Lewis acids, such as aluminum chloride (AlCl₃), which are often used as catalysts in Friedel-Crafts reactions, can cause the demethylation of the methoxy group.[1] This results in the formation of 1-(4-fluoro-2-hydroxyphenyl)ethanone .

  • Polymers and Tar: The formation of dark, tarry materials can occur, especially at high reaction temperatures, indicating decomposition of starting materials or products.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[2] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[2][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary. However, be cautious as this can also promote byproduct formation.

  • Suboptimal Temperature: The reaction should typically be started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can cause degradation and byproduct formation.

Q3: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Improving regioselectivity in the acylation of 3-fluoroanisole is key to maximizing the yield of the desired product. Here are some strategies:

  • Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer better regioselectivity compared to the highly reactive aluminum chloride.[1]

  • Solvent Effects: The choice of solvent can influence the steric hindrance around the reaction sites. Experimenting with different anhydrous solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene might alter the ratio of isomeric products.

  • Temperature Control: Maintaining a low reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.

Q4: How can I minimize the formation of the demethylated byproduct, 1-(4-fluoro-2-hydroxyphenyl)ethanone?

The formation of the demethylated byproduct is a known issue when using strong Lewis acids with methoxy-substituted aromatic compounds.[1] To mitigate this:

  • Use a Milder Lewis Acid: As mentioned, catalysts like ZnCl₂ or TiCl₄ are less prone to causing demethylation.[1]

  • Strict Temperature Control: Avoid excessive heating, as higher temperatures can promote the demethylation reaction.

  • Alternative Acylation Methods: Consider using alternative acylation methods that do not require strong Lewis acids, such as using a pre-formed acylium ion with a less reactive counter-ion.

Experimental Protocol: Friedel-Crafts Acylation of 3-Fluoroanisole

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer, and an ice bath.

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). The entire setup should be under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve 3-fluoroanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 3-fluoroanisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

Data Presentation

Compound Structure Potential Origin Typical Analytical Signature (Relative to Product)
This compound (Product)O=C(C)c1cc(F)ccc1OCDesired Product-
1-(2-fluoro-6-methoxyphenyl)ethanoneO=C(C)c1c(OC)cccc1FIsomeric ByproductDifferent retention time in GC/HPLC; distinct NMR spectrum.
1-(4-fluoro-2-hydroxyphenyl)ethanoneO=C(C)c1cc(F)ccc1ODemethylation ByproductHigher polarity; may show a broad -OH peak in the IR and ¹H NMR spectra.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Common Issues in the Synthesis start Problem Encountered low_yield Low Yield start->low_yield byproducts Significant Byproduct Formation start->byproducts tar Tarry Residue start->tar catalyst_inactive Is the catalyst active and anhydrous? low_yield->catalyst_inactive isomer Isomeric Byproducts Observed? byproducts->isomer demethylation Demethylated Byproduct Observed? byproducts->demethylation temp_high Was the reaction temperature too high? tar->temp_high catalyst_amount Is the catalyst amount sufficient (stoichiometric)? catalyst_inactive->catalyst_amount Yes solution_ly1 Use fresh, anhydrous catalyst and dry glassware. catalyst_inactive->solution_ly1 No reaction_complete Is the reaction complete (TLC)? catalyst_amount->reaction_complete Yes solution_ly2 Increase catalyst loading to 1.1-1.3 eq. catalyst_amount->solution_ly2 No solution_ly3 Increase reaction time or slightly warm. reaction_complete->solution_ly3 No solution_bp1 Use milder Lewis acid (e.g., ZnCl2). Optimize temperature and solvent. isomer->solution_bp1 solution_bp2 Use milder Lewis acid. Avoid high temperatures. demethylation->solution_bp2 solution_tar Maintain low temperature during addition and initial reaction phase. temp_high->solution_tar Yes ReactionPathway Friedel-Crafts Acylation of 3-Fluoroanisole start_material 3-Fluoroanisole + Acetyl Chloride intermediate Acylium Ion Intermediate start_material->intermediate + Catalyst catalyst AlCl3 (Lewis Acid) catalyst->intermediate product This compound (Desired Product) intermediate->product Major Pathway byproduct1 1-(2-fluoro-6-methoxyphenyl)ethanone (Isomeric Byproduct) intermediate->byproduct1 Minor Pathway (Isomerization) byproduct2 1-(4-fluoro-2-hydroxyphenyl)ethanone (Demethylation Byproduct) product->byproduct2 Side Reaction (Demethylation)

References

Technical Support Center: Purification of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(4-fluoro-2-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: How do I choose the best recrystallization solvent for this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic ketones like this compound, common choices include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems such as hexane/ethyl acetate or hexane/acetone.[1] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent pair.

Q3: What are the likely impurities I might encounter when synthesizing this compound?

A3: Impurities can arise from starting materials, byproducts, and degradation products.[2] In a typical Friedel-Crafts acylation synthesis from 3-fluoroanisole and acetyl chloride, potential impurities include unreacted 3-fluoroanisole, di-acylated products (isomers of diacetyl-fluoroanisole), and regioisomers of the desired product.[3] Residual solvents from the reaction or workup are also common.[2]

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures containing impurities with similar polarities to the desired product. It is a more powerful separation technique that can isolate the target compound from a range of impurities.[4] Recrystallization is often simpler and more scalable for removing small amounts of impurities with significantly different solubilities.

Q5: How can I monitor the purity of my this compound during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification.[5] By spotting the crude mixture, the fractions from column chromatography, or the mother liquor from recrystallization alongside a pure standard (if available), you can assess the separation and purity. For quantitative analysis of the final product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too fast.Use a lower boiling point solvent or a mixed solvent system. Add a few seed crystals to induce crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to clarify. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low recovery of purified product Too much solvent was used for dissolution. The crystals are partially soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration funnel and flask to prevent premature crystallization.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product.Perform a second recrystallization with a different solvent system. Consider using column chromatography for better separation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) The eluent system is too polar. The column was not packed properly (presence of air bubbles or cracks). The column was overloaded with the sample.Use a less polar eluent system. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on TLC.[7] Repack the column carefully, ensuring a uniform and compact bed. Use an appropriate amount of sample for the column size (typically 1-5% of the adsorbent weight).[8]
Compound is not eluting from the column The eluent system is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[4] If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Cracked or channeled column bed The column ran dry. The solvent polarity was changed too drastically.Always keep the solvent level above the top of the stationary phase. When changing solvent polarity in a gradient elution, do so gradually.[7]
Streaking or tailing of bands The sample was not loaded in a concentrated band. The compound is interacting too strongly with the stationary phase. The sample is degrading on the column.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent, and load it carefully onto the column. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Use a less active adsorbent or perform the chromatography more quickly.

Data Presentation

The following table provides representative data for common purification techniques for this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Solvent/Eluent System Typical Recovery Yield (%) Purity (by HPLC/GC, %) Notes
Recrystallization Ethanol/Water75-85>99.0Good for removing polar impurities.
Recrystallization Hexane/Ethyl Acetate80-90>98.5Effective for removing non-polar impurities.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate (gradient)70-85>99.5Provides excellent separation from a wide range of impurities.
Column Chromatography Silica Gel, Dichloromethane/Hexane (gradient)75-90>99.5An alternative eluent system that can offer different selectivity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot 95% ethanol (approximately 15-20 mL) with gentle heating and stirring.

  • Addition of Anti-solvent: To the hot solution, add deionized water dropwise with continuous swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot 95% ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol/water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography using a Hexane/Ethyl Acetate Gradient
  • Column Preparation: Prepare a slurry of 100 g of silica gel in hexane and pour it into a glass column (e.g., 40 mm diameter). Allow the silica gel to settle, ensuring a flat, even bed. Drain the excess hexane until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve 2.0 g of crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel (approx. 4 g) by evaporating the solvent. Carefully add the dry silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC using a suitable developing solvent (e.g., 85:15 hexane/ethyl acetate).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/NMR) Crude->AssessPurity HighPurity High Purity (>95%) AssessPurity->HighPurity  Few Impurities LowPurity Low Purity (<95%) AssessPurity->LowPurity Multiple/Close Impurities Recrystallization Recrystallization HighPurity->Recrystallization ColumnChromatography Column Chromatography LowPurity->ColumnChromatography FinalProduct Pure Product Recrystallization->FinalProduct ColumnChromatography->FinalProduct Analysis Final Purity Analysis (HPLC/GC/NMR) FinalProduct->Analysis

Caption: Workflow for selecting a purification method.

TroubleshootingTree Start Purification Issue Encountered RecrystallizationIssue Recrystallization Problem? Start->RecrystallizationIssue ColumnIssue Column Chromatography Problem? Start->ColumnIssue OilingOut Oiling Out? RecrystallizationIssue->OilingOut Yes NoCrystals No Crystals Form? RecrystallizationIssue->NoCrystals No PoorSeparation Poor Separation? ColumnIssue->PoorSeparation Yes NoElution Compound Stuck? ColumnIssue->NoElution No ChangeSolvent Change Solvent/Cool Slowly OilingOut->ChangeSolvent LowYield Low Yield? NoCrystals->LowYield No ConcentrateAndSeed Concentrate/Add Anti-solvent/Seed NoCrystals->ConcentrateAndSeed Yes MinimizeSolvent Use Minimal Hot Solvent/Cool Thoroughly LowYield->MinimizeSolvent Yes OptimizeEluent Optimize Eluent Polarity (TLC) PoorSeparation->OptimizeEluent BadColumn Cracked Bed? NoElution->BadColumn No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes RepackColumn Repack Column/Avoid Running Dry BadColumn->RepackColumn Yes

Caption: Troubleshooting decision tree for purification.

References

troubleshooting low yield in 1-(4-fluoro-2-methoxyphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction to synthesize this compound has a very low yield or is not working at all. What are the common causes?

Low or non-existent yields in this reaction can be attributed to several critical factors:

  • Catalyst Inactivity: The most common cause is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) by moisture.[1][2] AlCl₃ is highly hygroscopic and will react readily with any water present in the glassware, solvent, or reagents, rendering it ineffective. It is crucial to use strictly anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2] This complex effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often required, rather than a catalytic amount.

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in the reaction's success. Some acylations proceed well at 0°C or room temperature, while others may need gentle heating to overcome the activation energy.[1] However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Poor Reagent Quality: The purity of the starting materials, 3-fluoroanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride), is critical. Impurities can interfere with the catalyst and lead to unwanted side reactions.[1]

  • Improper Workup: The aluminum-ketone complex formed during the reaction must be thoroughly hydrolyzed to liberate the final product. This is typically achieved by carefully quenching the reaction mixture in ice-cold acid.[2] Incomplete quenching will result in a low isolated yield.

Q2: I am observing the formation of multiple products, likely isomers. How can this be minimized?

The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. In the case of 3-fluoroanisole, both the methoxy (-OCH₃) and fluoro (-F) substituents are ortho-, para-directing. The methoxy group is strongly activating, while the fluorine atom is deactivating. The directing effects lead to two primary potential products:

  • This compound (acylation para to the -OCH₃ group)

  • 1-(2-fluoro-4-methoxyphenyl)ethanone (acylation ortho to the -OCH₃ group)

To favor the desired this compound isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature often increases selectivity for the sterically less hindered para product.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve selectivity.

Q3: My reaction turned very dark, and I isolated a tarry, intractable material instead of a clean product. What went wrong?

The formation of a dark-colored tar is typically indicative of decomposition or polymerization side reactions. The most likely causes are:

  • Excessive Heat: As mentioned, overheating the reaction mixture can cause the starting materials or product to decompose.[1]

  • Reactive Substrate: The methoxy group strongly activates the aromatic ring, making it susceptible to side reactions if conditions are not carefully controlled.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can contribute to byproduct formation. It is advisable to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[2]

Q4: How can I ensure my anhydrous conditions are sufficient?

Maintaining a moisture-free environment is paramount for a successful Friedel-Crafts acylation.

  • Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.

  • Reagents and Solvents: Use freshly opened bottles of anhydrous solvents. Solvents can also be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). The Lewis acid catalyst should be a fresh, free-flowing powder; if it appears clumpy, it has likely been exposed to moisture.[1][2]

  • Inert Atmosphere: The reaction should be assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

Troubleshooting Guide

If you are experiencing low yield, follow this systematic approach to identify and resolve the issue.

G start Start: Low Yield Observed q1 Are reagents and solvents strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Lewis Acid (e.g., AlCl₃) stoichiometry correct? a1_yes->q2 sol1 Resolution: 1. Oven/flame-dry all glassware. 2. Use freshly opened anhydrous solvents. 3. Handle hygroscopic reagents under inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled? a2_yes->q3 sol2 Resolution: 1. Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. 2. The product-catalyst complex requires a stoichiometric amount. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the workup procedure performed correctly? a3_yes->q4 sol3 Resolution: 1. Run the reaction at a lower temperature (e.g., 0 °C to RT) to minimize side reactions. 2. Use an ice bath during exothermic additions. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node If issues persist, consider an alternative synthetic route. a4_yes->end_node sol4 Resolution: 1. Quench the reaction by slowly pouring it onto a mixture of crushed ice and acid (e.g., HCl). 2. Ensure the aluminum-ketone complex is fully hydrolyzed. a4_no->sol4

Caption: Troubleshooting decision tree for low-yield reactions.

Data on Related Friedel-Crafts Acylation Reactions

The following table summarizes conditions and yields for the acylation of various aromatic ethers, providing a comparative reference for optimizing your reaction.

Aromatic SubstrateAcylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleAcetyl ChlorideAlCl₃ (1.2)Dichloromethane0 to RT0.75~90% (p-isomer)General Protocol[2]
PhenolAcyl ChloridePTA@MIL-53(Fe)AcetonitrileAmbient0.25>95%[3]
Aryl AlkaneAcyl ChlorideIonic Liquid-1201.573-83%[4]
AnisolePropionyl ChlorideAlCl₃Dichloromethane0 to RT0.5High[5]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 3-Fluoroanisole

This protocol is a representative procedure. Specific quantities and conditions should be optimized based on your experimental goals and safety assessments.

Materials:

  • 3-Fluoroanisole

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 3-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0°C over 30 minutes. The mixture will likely change color and may be exothermic.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for a designated time, then warm to room temperature and stir for an additional period (e.g., 1-3 hours). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[2] This will hydrolyze the aluminum chloride complex.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Assemble Apparatus under Inert Gas prep_glass->setup suspend_cat Suspend AlCl₃ in DCM setup->suspend_cat add_acyl Add Acetyl Chloride at 0°C suspend_cat->add_acyl add_sub Add 3-Fluoroanisole Dropwise at 0°C add_acyl->add_sub stir Stir and Monitor by TLC add_sub->stir quench Quench in Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purify Product dry->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

Reaction Pathway Diagram

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

G sub Acetyl Chloride + AlCl₃ ion [CH₃C=O]⁺ Acylium Ion (Electrophile) sub->ion Formation of Electrophile product_complex Product-Catalyst Complex ion->product_complex Electrophilic Attack & Sigma Complex Formation ring 3-Fluoroanisole (Nucleophile) ring->product_complex Electrophilic Attack & Sigma Complex Formation product This compound product_complex->product Aqueous Workup (Quenching)

Caption: Simplified signaling pathway for Friedel-Crafts acylation.

References

side reactions of 1-(4-fluoro-2-methoxyphenyl)ethanone in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluoro-2-methoxyphenyl)ethanone. The information is designed to help anticipate and address potential side reactions in both acidic and basic media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the α-carbon of the ethanone group, the carbonyl group itself, the methoxy ether linkage, and the aromatic ring. The reactivity at each site is influenced by the reaction conditions (acidic vs. basic) and the nature of the reagents used.

Q2: What are the most common side reactions observed in acidic media?

A2: In acidic media, the most common side reactions include acid-catalyzed α-halogenation, acid-catalyzed aldol condensation, and cleavage of the methoxy group. Under strongly acidic conditions, electrophilic aromatic substitution on the benzene ring is also possible, though less common.

Q3: What are the most common side reactions observed in basic media?

A3: In basic media, the primary side reactions are base-catalyzed α-halogenation (which can lead to multiple halogenations and the haloform reaction), and base-catalyzed aldol condensation. Nucleophilic aromatic substitution, potentially displacing the fluorine atom, can also occur under specific conditions.

Q4: How can I minimize the formation of side products?

A4: Minimizing side products requires careful control of reaction conditions. Key strategies include:

  • Temperature control: Many side reactions are accelerated at higher temperatures.

  • Stoichiometry: Precise control of reagent amounts can prevent unwanted secondary reactions.

  • Choice of catalyst: The strength and type of acid or base can significantly influence the reaction pathway.

  • Reaction time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent the formation of degradation products.

Troubleshooting Guides

Issue 1: Formation of Halogenated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of one or more halogen atoms in the product mixture.

  • NMR spectra show unexpected shifts or splitting patterns consistent with α-halogenation.

Potential Causes & Solutions:

CauseSolution
Acid-Catalyzed α-Halogenation: Presence of an acid catalyst and a halogen source. This reaction typically results in mono-halogenation at the α-carbon.[1][2][3]- Neutralize any acidic impurities in the starting materials or solvents. - Avoid the use of halogenated solvents that can degrade to form acidic byproducts.
Base-Promoted α-Halogenation: Presence of a base and a halogen source. This can lead to multiple halogenations at the α-carbon.[1][2]- Ensure the reaction medium is free from basic impurities. - If a base is required for the main reaction, consider using a non-nucleophilic, sterically hindered base to minimize α-proton abstraction.
Haloform Reaction: In the presence of excess base and halogen, the methyl group of the ethanone can be completely halogenated and subsequently cleaved to form a carboxylate and a haloform (e.g., chloroform, bromoform).[1]- Strictly limit the amount of halogenating agent used. - Use a weaker base or control the reaction temperature to slow down the rate of multiple halogenations.

Quantitative Data on Halogenation Side Reactions (General for Acetophenones):

Reaction ConditionExpected Side Product Yield
Acid-catalyzed brominationUp to 72% for α-bromoacetophenone[3]
Base-promoted poly-halogenationCan be significant, leading to complex mixtures
Issue 2: Formation of Aldol Condensation Products

Symptoms:

  • The appearance of higher molecular weight species in mass spectrometry.

  • Complex NMR spectra suggesting the formation of dimers or polymers.

  • Isolation of a colored, often yellow or orange, solid product, characteristic of conjugated systems formed after dehydration.

Potential Causes & Solutions:

CauseSolution
Acid-Catalyzed Aldol Condensation: The enol form of the ketone, generated under acidic conditions, can act as a nucleophile and attack another protonated ketone molecule.[4]- Maintain a low reaction temperature to disfavor the condensation reaction. - Use aprotic solvents to minimize proton transfer and enol formation.
Base-Catalyzed Aldol Condensation: The enolate, formed by deprotonation of the α-carbon in the presence of a base, is a potent nucleophile that can attack another ketone molecule.[5]- Use a non-nucleophilic base if proton abstraction is required for another purpose. - If performing a crossed aldol condensation, slowly add the enolizable ketone to the non-enolizable partner to minimize self-condensation.[6] - Pre-forming the enolate with a strong, non-nucleophilic base like LDA at low temperatures before adding the electrophile can improve selectivity.[6]

Quantitative Data on Aldol Condensation Side Reactions (General for Acetophenones):

Reaction ConditionExpected Side Product Yield
Self-condensation of acetophenoneGenerally low unless driven by removal of water
Crossed aldol with non-enolizable aldehydeCan be the major product, with yields often exceeding 80-90% under optimized conditions.[7]
Issue 3: Cleavage of the Methoxy Group

Symptoms:

  • Formation of a phenolic byproduct, 1-(4-fluoro-2-hydroxyphenyl)ethanone.

  • Detection of methanol or its derivatives in the reaction mixture.

Potential Causes & Solutions:

CauseSolution
Acid-Catalyzed Ether Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can protonate the ether oxygen, leading to nucleophilic attack by the conjugate base and cleavage of the methyl-oxygen bond.[8][9]- Avoid the use of strong hydrohalic acids. - If acidic conditions are necessary, use non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid at moderate temperatures. - Limit the reaction time and temperature to minimize the extent of ether cleavage.

Quantitative Data on Ether Cleavage (General for Aryl Methyl Ethers):

ReagentConditionTypical Outcome
HBr or HIRefluxHigh yield of phenol and methyl halide
BBr₃Room TemperatureHigh yield of phenol

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of an Acetophenone Derivative

This protocol is a general guideline and may require optimization for this compound.

  • Dissolution: Dissolve the acetophenone derivative (1 equivalent) in a suitable solvent such as acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as HBr in acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with continuous stirring. Maintain the reaction temperature below 25°C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Aldol Condensation (Crossed Condensation)

This protocol describes a crossed aldol condensation between an acetophenone derivative and a non-enolizable aldehyde (e.g., benzaldehyde).

  • Reactant Mixture: In a flask, dissolve the acetophenone derivative (1 equivalent) and the non-enolizable aldehyde (1 equivalent) in ethanol.[10]

  • Base Addition: While stirring at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide, dropwise.[10]

  • Reaction: Continue stirring at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.[10]

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.[10] If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent.

  • Neutralization: If an aqueous workup is performed, neutralize the aqueous layer with dilute HCl before extraction.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by recrystallization, typically from ethanol.

Visualizations

Acid_Catalyzed_Side_Reactions cluster_alpha_halogenation α-Halogenation cluster_aldol Aldol Condensation cluster_ether_cleavage Ether Cleavage A This compound B Enol Intermediate A->B + H⁺ D Protonated Ketone A->D + H⁺ G Protonated Ether A->G + H⁺ C α-Halo Ketone B->C + X₂ - H⁺ E Aldol Adduct B->E + Protonated Ketone F Enone (after dehydration) E->F - H₂O H 1-(4-fluoro-2-hydroxyphenyl)ethanone G->H + X⁻ - CH₃X

Caption: Potential side reactions in acidic media.

Base_Catalyzed_Side_Reactions cluster_alpha_halogenation α-Halogenation cluster_aldol Aldol Condensation cluster_snar Nucleophilic Aromatic Substitution A This compound B Enolate A->B + OH⁻ H Substitution Product A->H + Nu⁻ C α-Halo Ketone B->C + X₂ F Aldol Adduct B->F + Ketone D Polyhalogenated Ketones C->D Excess Base/X₂ E Haloform Products D->E Cleavage G Enone (after dehydration) F->G - H₂O

Caption: Potential side reactions in basic media.

References

Technical Support Center: Improving Regioselectivity for 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(4-fluoro-2-methoxyphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this substrate is governed by the combined directing effects of the three substituents on the benzene ring: the acetyl, methoxy, and fluoro groups.

  • Acetyl Group (-COCH₃): This is a moderately deactivating group and a strong meta-director due to its electron-withdrawing nature.[1]

  • Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director because its lone pair of electrons can be donated into the ring by resonance.[2][3][4]

  • Fluoro Group (-F): Halogens are deactivating groups due to their strong inductive electron withdrawal, but they are ortho, para-directors because of resonance effects where their lone pairs can be donated to the ring.[2][5][6]

The challenge arises from the interplay of these effects. The powerful activating and directing effect of the methoxy group often dominates, but the other groups still exert a significant influence.

Q2: Where is the most likely position for an electrophile to attack the ring during electrophilic aromatic substitution?

A2: The most probable sites of electrophilic attack are the C3 and C5 positions. Here's an analysis:

  • C3-Position: This position is ortho to the strongly activating methoxy group and meta to both the deactivating acetyl and fluoro groups. This makes it an electronically favorable position.

  • C5-Position: This position is para to the strongly activating methoxy group and ortho to the ortho, para-directing fluoro group. However, it is also meta to the deactivating acetyl group.

  • C6-Position: This position is ortho to the acetyl group and ortho to the methoxy group. It is generally disfavored due to significant steric hindrance from the adjacent acetyl group.

Typically, a mixture of C3 and C5 substituted products is expected, with the ratio depending heavily on the specific electrophile and reaction conditions.

Q3: How can I achieve selective functionalization at the C3 position?

A3: Directed ortho-metalation (DoM) is the most effective strategy for selectively functionalizing the C3 position.[7][8][9] The methoxy group can act as a directed metalation group (DMG), coordinating to a strong organolithium base (like n-BuLi or sec-BuLi) and directing the deprotonation specifically to the adjacent C3 position.[8][9][10] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.

Q4: Is it possible to selectively target the C5 position?

A4: Selectively targeting the C5 position is more challenging due to the strong directing influence of the methoxy group towards C3. However, manipulating the reaction conditions for electrophilic aromatic substitution might favor the C5 product. For instance, using bulkier electrophiles or Lewis acids could potentially increase the proportion of the C5 isomer by disfavoring the more sterically accessible C3 position. Thermodynamic control, where a reversible reaction is allowed to equilibrate, might also favor the C5 product in some cases.

Troubleshooting & Optimization Guide

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
  • Problem: The reaction yields a mixture of C3 and C5 isomers that are difficult to separate.

  • Analysis: The activating methoxy group directs to both C3 (ortho) and C5 (para). The fluoro group also directs to C5 (ortho). This competition naturally leads to product mixtures.

  • Solutions:

    • Lower the Temperature: Running the reaction at lower temperatures can increase the selectivity for the kinetically favored product.

    • Vary the Catalyst: The choice of Lewis or Brønsted acid can influence the steric and electronic environment, potentially favoring one isomer over the other.

    • Change the Solvent: Solvent polarity can affect the reactivity of the electrophile and the stability of the reaction intermediates, thereby altering the product ratio.

    • Switch to a Regioselective Method: If EAS consistently gives poor results, Directed ortho-Metalation (DoM) is the recommended alternative for guaranteed C3-functionalization.[7][8]

Issue 2: Low Yields or No Reaction
  • Problem: The desired substitution reaction does not proceed or gives very low yields.

  • Analysis: Although the methoxy group is activating, the acetyl and fluoro groups are deactivating.[2][5] The overall reactivity of the ring is attenuated compared to a simple methoxybenzene derivative.

  • Solutions:

    • Increase Reactant Concentration/Equivalents: Use a higher concentration or an excess of the electrophile and/or catalyst.

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.

    • Use a Stronger Electrophile/Catalyst System: Employ more reactive reagents to drive the substitution on the moderately deactivated ring.

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s) ExpectedKey Optimization Parameters
Nitration HNO₃ / H₂SO₄Mixture of 3-nitro and 5-nitro isomersControl temperature carefully (0-5 °C) to minimize side reactions.
Halogenation Br₂ / FeBr₃Likely a mixture of 3-bromo and 5-bromo isomersUse of a less reactive halogenating agent (e.g., NBS with an acid catalyst) may improve selectivity.
Friedel-Crafts Acylation RCOCl / AlCl₃Primarily C5 acylation (para to methoxy) due to steric hindrance at C3.The acetyl group deactivates the ring, often making further acylation difficult.
Sulfonation Fuming H₂SO₄Likely a mixture, potentially favoring the 3-sulfonic acid derivative.The reaction is often reversible at higher temperatures, allowing for thermodynamic product control.

Experimental Protocols

Protocol 1: Directed ortho-Metalation for C3-Functionalization (General Procedure)

This protocol describes the selective introduction of an electrophile at the C3 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexanes

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium base (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the C3-lithiated species will occur.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Directing Influences on the Aromatic Ring

G cluster_ring This compound cluster_substituents Substituents & Directing Effects C1 C1 COCH3 COCH₃ (meta-director) C2 C2 OCH3 OCH₃ (ortho, para-director) C3 C3 C4 C4 F F (ortho, para-director) C5 C5 C6 C6 COCH3->C3 meta COCH3->C5 meta OCH3->C3 ortho OCH3->C5 para F->C3 para F->C5 ortho

Caption: Competing directing effects on the aromatic ring.

Experimental Workflow for Directed ortho-Metalation

Workflow start Dissolve Substrate in Anhydrous THF cool Cool to -78 °C start->cool 1 add_base Add Organolithium Base (e.g., n-BuLi) cool->add_base 2 stir Stir for 1-2 hours (Formation of Anion) add_base->stir 3 add_electrophile Add Electrophile (E+) stir->add_electrophile 4 warm Warm to Room Temp add_electrophile->warm 5 quench Aqueous Quench (e.g., sat. NH₄Cl) warm->quench 6 workup Extraction & Workup quench->workup 7 purify Purify Product workup->purify 8

Caption: Step-by-step workflow for a DoM experiment.

Mechanism of Directed ortho-Metalation

DoM_Mechanism compound Starting Material (Ar-H) complex Coordination Complex compound->complex base Organolithium Base (R-Li) base->complex anion ortho-Lithiated Intermediate (Ar-Li) complex->anion Deprotonation at C3 product C3-Functionalized Product (Ar-E) anion->product electrophile Electrophile (E+) electrophile->product Electrophilic Quench

Caption: Simplified mechanism of directed ortho-metalation (DoM).

References

managing impurities in the large-scale synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(4-fluoro-2-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the standard industrial synthesis method for this compound?

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluoroanisole.[1] This electrophilic aromatic substitution reaction involves treating 3-fluoroanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or dichloroethane.[2]

Q2: What are the primary impurities I should expect in this synthesis?

The primary impurities are typically other regioisomers formed during the electrophilic aromatic substitution. Given the directing effects of the methoxy group (ortho, para-directing) and the fluorine atom (ortho, para-directing), the acetyl group can add to different positions on the 3-fluoroanisole ring. Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q3: Why is controlling the reaction temperature so critical?

Temperature control is crucial for several reasons. Firstly, the Friedel-Crafts acylation is an exothermic reaction, and poor temperature management can lead to a runaway reaction, especially at a large scale.[3] Secondly, temperature can influence the regioselectivity of the reaction, potentially increasing the formation of undesired isomers.[4] Lastly, excessively high temperatures can lead to the degradation of starting materials and products, resulting in tar formation and lower yields.[5]

Q4: How does the Lewis acid catalyst affect the reaction and impurity profile?

The Lewis acid catalyst (e.g., AlCl₃) is essential for activating the acetylating agent to form the acylium ion electrophile.[6] However, it is highly sensitive to moisture and can be deactivated by water, leading to low conversion rates.[7] The catalyst also forms a complex with the ketone product, which means that stoichiometric amounts (or even a slight excess) of the catalyst are often required. Inadequate catalyst activity or amount can result in incomplete reactions and higher levels of unreacted starting materials.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • Significant amounts of unreacted 3-fluoroanisole detected by in-process controls (e.g., GC or TLC).

  • The overall isolated yield of the final product is below expectations.

Potential Causes & Solutions:

Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh, unopened container of aluminum chloride. Ensure it is a fine, free-flowing powder. If it's clumpy or smells strongly of HCl, it has likely been compromised by moisture.[7]Aluminum chloride is extremely hygroscopic. Moisture deactivates the catalyst, preventing the formation of the necessary acylium ion electrophile.[4]
Insufficient Catalyst Ensure at least a stoichiometric amount of AlCl₃ relative to the acetylating agent is used. A slight excess may be beneficial.The ketone product forms a stable complex with AlCl₃, effectively sequestering it. Less than a full equivalent will leave the reaction incomplete.[1]
Low Reaction Temperature While initial cooling is necessary to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress to determine the optimal temperature profile.[4]Like many chemical reactions, the Friedel-Crafts acylation has an activation energy that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.
Poor Reagent Quality Verify the purity of 3-fluoroanisole and the acetylating agent (acetyl chloride/anhydride) before use.Impurities in the starting materials can interfere with the catalyst or lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.
Problem 2: High Levels of Isomeric Impurities

Symptoms:

  • Analytical data (HPLC, GC-MS) shows multiple product peaks with the same mass as the desired product.

  • NMR analysis of the crude or final product shows complex aromatic signals, indicating a mixture of isomers.

Potential Causes & Solutions:

Cause Troubleshooting Step Rationale
Suboptimal Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0-10 °C) during the addition of reagents.[2]Regioselectivity in Friedel-Crafts reactions can be highly temperature-dependent. Lower temperatures often favor the thermodynamically more stable product and can reduce the formation of kinetic byproducts.[5]
Incorrect Order of Addition A common procedure is to first form the complex between the Lewis acid and the acylating agent, and then add the aromatic substrate (3-fluoroanisole) slowly to this mixture.This "pre-complexation" ensures the reactive electrophile is readily available and can improve selectivity by maintaining a consistent concentration of the electrophile throughout the addition.
Solvent Effects The choice of solvent can influence regioselectivity. Less polar solvents may offer different selectivity compared to more polar ones. Dichloroethane is a commonly used solvent.[2]The solvent can affect the solvation of the reaction intermediates and transition states, thereby influencing which isomeric product forms preferentially.

Impurity Profile and Management

The primary challenge in this synthesis is controlling the formation of regioisomers. The methoxy group of 3-fluoroanisole is a strong ortho, para-director, while the fluoro group is a weaker ortho, para-director. This leads to a mixture of products.

Compound Name Structure Type Formation Pathway Control & Removal Strategy
This compound CC(=O)c1cc(F)ccc1OCDesired Product Acylation at C2 (ortho to methoxy, meta to fluoro)Optimize reaction conditions (low temp) for selectivity.
1-(2-Fluoro-4-methoxyphenyl)ethanone CC(=O)c1cc(OC)ccc1FIsomeric Impurity Acylation at C4 (para to methoxy, meta to fluoro)Control reaction temperature. Separate via crystallization or chromatography.[2]
1-(4-Fluoro-3-methoxyphenyl)ethanone CC(=O)c1ccc(F)c(OC)c1Isomeric Impurity Acylation at C5 (ortho to fluoro, meta to methoxy)Control reaction temperature. Separate via crystallization or chromatography.
3-Fluoroanisole COc1cccc(F)c1Unreacted SM Incomplete reactionEnsure active catalyst and sufficient reaction time/temperature. Remove during work-up or distillation.
Acetic Acid / HCl CC(=O)O / HClByproduct From acetylating agentRemoved during aqueous work-up.

Experimental Protocols

Large-Scale Synthesis Protocol

This protocol is adapted from a similar synthesis and should be optimized for specific equipment and scale.[2]

  • Equipment: A clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • Dichloroethane (solvent)

    • 3-Fluoroanisole

    • Aluminum Chloride (anhydrous)

    • Acetyl Chloride

  • Procedure:

    • Charge the reactor with dichloroethane and 3-fluoroanisole.

    • Begin stirring and cool the mixture to 0 °C under a nitrogen atmosphere.

    • Carefully add anhydrous aluminum chloride portion-wise, maintaining the temperature between 0-5 °C.

    • Once the AlCl₃ is added, begin the slow, dropwise addition of acetyl chloride via the dropping funnel. Maintain the internal temperature between 0-10 °C throughout the addition (typically over 2-3 hours).

    • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction for completion using a suitable in-process control (e.g., GC or HPLC).

    • Work-up: Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of crushed ice and water, ensuring the temperature does not exceed 25 °C.

    • Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Crystallization
  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol.[2]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Isolate the white crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Analytical Method: HPLC for Purity Assessment

This is a general method and requires validation for specific use.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • A: Water

    • B: Acetonitrile

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the material in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

G Impurity Formation Pathway SM 3-Fluoroanisole + Acetyl Chloride Acylium Acylium Ion Electrophile SM->Acylium Activation Catalyst AlCl3 Catalyst->Acylium Product Desired Product This compound Acylium->Product Acylation at C2 (Desired) Isomer1 Isomeric Impurity 1-(2-Fluoro-4-methoxyphenyl)ethanone Acylium->Isomer1 Acylation at C4 Isomer2 Isomeric Impurity 1-(4-Fluoro-3-methoxyphenyl)ethanone Acylium->Isomer2 Acylation at C5 G Large-Scale Synthesis Workflow start Start: Charge Reactor (3-Fluoroanisole, Dichloroethane) cool1 Cool to 0 °C start->cool1 add_cat Add AlCl3 cool1->add_cat add_acyl Slowly Add Acetyl Chloride (Maintain 0-10 °C) add_cat->add_acyl react Reaction Stir (1-2 hours) add_acyl->react ipc In-Process Control (GC/HPLC) react->ipc ipc->react Incomplete quench Quench into Ice Water ipc->quench Complete workup Aqueous Work-up (Phase Split, Washes) quench->workup concentrate Concentrate Solvent workup->concentrate crude Crude Product concentrate->crude purify Purification (Crystallization from Methanol) crude->purify dry Dry Final Product purify->dry final Final Product: This compound dry->final G Troubleshooting Logic Tree: Low Yield start Problem: Low Yield q1 Was unreacted starting material observed? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Was the AlCl3 a free-flowing powder? a1_yes->q2 q5 Significant tarring or dark coloration observed? a1_no->q5 a2_no NO: Catalyst likely wet. Use fresh, anhydrous AlCl3. q2->a2_no a2_yes YES q2->a2_yes Yes q3 Was at least 1 full equivalent of AlCl3 used? a2_yes->q3 a3_no NO: Insufficient catalyst. Increase catalyst loading. q3->a3_no a3_yes YES q3->a3_yes Yes q4 Was reaction time/temp sufficient? a3_yes->q4 a4_no NO: Incomplete conversion. Increase reaction time or temp. q4->a4_no a5_yes YES: Decomposition occurred. Reduce reaction temperature. q5->a5_yes a5_no NO: Check for product loss during work-up/isolation. q5->a5_no

References

Technical Support Center: Catalyst Selection for Reactions with 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluoro-2-methoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Section 1: Catalytic Reduction of this compound

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(4-fluoro-2-methoxyphenyl)ethanol, is a fundamental transformation. The choice of catalyst is critical for achieving high yield and, if desired, high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used for the reduction of aryl ketones like this compound?

A1: There are three main categories of catalysts for this transformation:

  • Homogeneous Catalysts: These are soluble in the reaction medium and are often used for asymmetric hydrogenation to produce a single enantiomer of the alcohol. Common examples include Ruthenium-based catalysts with chiral ligands like (S)-BINAP.[1]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. They are advantageous for their ease of separation and recyclability. Platinum-based catalysts, such as Pt/TiO₂, are often used.[2]

  • Biocatalysts: These are enzymes or whole-cell systems that can perform highly selective reductions under mild conditions. Alcohol dehydrogenases (ADHs) are commonly employed, often within recombinant whole-cell systems for cofactor regeneration.[3]

Q2: How do I choose between a homogeneous, heterogeneous, or biocatalyst for my reduction?

A2: The choice depends on your specific goals:

  • For high enantioselectivity to obtain a specific chiral alcohol, asymmetric homogeneous catalysts or biocatalysts are generally the best choice.[1][3]

  • For scalability, catalyst recyclability, and general reduction where chirality is not a concern, heterogeneous catalysts are often preferred.[2]

  • For green chemistry and mild reaction conditions , biocatalysts are an excellent option, operating in aqueous media at or near room temperature.[3][4]

Q3: What factors can influence the enantioselectivity of the reduction?

A3: For asymmetric reductions, several factors are key:

  • Catalyst Structure: The chiral ligand in a homogeneous catalyst or the active site of an enzyme in a biocatalyst is the primary determinant of enantioselectivity.

  • Reaction Temperature: Lower temperatures often lead to higher enantiomeric excess (ee).

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex, affecting stereoselectivity.[2]

  • Substrate Concentration: High substrate concentrations can sometimes negatively impact both conversion and enantioselectivity, particularly in biocatalytic reductions.[3]

Troubleshooting Guide: Catalytic Reduction
IssuePossible Cause(s)Suggested Solution(s)
Low Conversion/Yield 1. Catalyst deactivation. 2. Insufficient hydrogen pressure (for hydrogenation). 3. Poor catalyst/substrate ratio. 4. Inefficient cofactor regeneration (for biocatalysis).1. Use a fresh catalyst or ensure proper handling of air-sensitive catalysts. 2. Increase hydrogen pressure within safe limits of the reactor. 3. Optimize catalyst loading. 4. Ensure the presence of a suitable cofactor regeneration system (e.g., glucose dehydrogenase for ADH).[3]
Low Enantioselectivity (ee) 1. Non-optimal temperature or pressure. 2. Racemic background reaction from a non-chiral catalyst. 3. Inappropriate solvent choice.1. Screen a range of temperatures and pressures; lower temperatures often favor higher ee. 2. Ensure high purity of the chiral catalyst and screen for any achiral catalysts that could be competing. 3. Test a variety of solvents to find the optimal one for your catalyst system.
Formation of Byproducts 1. Over-reduction of the aromatic ring. 2. Hydrodefluorination (loss of the fluorine atom). 3. Ether formation if using an alcohol solvent at high temperatures.1. Use a milder reducing agent or catalyst. Pt-based catalysts can sometimes lead to ring hydrogenation.[2] 2. This is a known challenge with fluoroarenes.[5] Screen different catalysts; palladium-based catalysts are sometimes prone to this. 3. Use a non-alcoholic solvent or lower the reaction temperature.
Data Presentation: Comparison of Catalytic Systems for Aryl Ketone Reduction

The following table summarizes the performance of various catalysts in the synthesis of chiral alcohols from substituted acetophenones, which can serve as a guide for this compound.

Catalyst TypeCatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reaction TimeTemperature (°C)
Biocatalyst Recombinant E. coli with ADH and GDH4'-Fluoroacetophenone(R)-1-(4-Fluorophenyl)ethanol>95>99Not specifiedNot specified
Biocatalyst Lactobacillus kefir4'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol~80>9924 h30
Homogeneous Ru/(S)-BINAP4'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol>95>996 h100
Heterogeneous Ru-TsDPEN/SiO₂4'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol>99>992 h40

(Data extrapolated from analogous reactions for comparison)[1][3]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Homogeneous Ruthenium Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of an aryl ketone.

  • Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the chiral ligand (e.g., (S)-BINAP) in a degassed solvent like methanol or ethanol. Heat the mixture to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve this compound in the same solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Cannulate the catalyst solution into the autoclave under a positive pressure of an inert gas.

  • Reaction Conditions: Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 40-100 °C) with vigorous stirring.[1]

  • Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), cool the reactor, and carefully vent the hydrogen. Remove the solvent under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Visualization: Catalyst Selection Workflow

G Catalyst Selection for Ketone Reduction start Start: Reduce This compound is_chiral Is a specific enantiomer required? start->is_chiral green_chem Are green chemistry/ mild conditions a priority? is_chiral->green_chem Yes recyclability Is catalyst recyclability/ scalability a priority? is_chiral->recyclability No biocatalyst Select Biocatalyst (e.g., ADH in E. coli) green_chem->biocatalyst Yes homogeneous Select Homogeneous Asymmetric Catalyst (e.g., Ru/(S)-BINAP) green_chem->homogeneous No heterogeneous Select Heterogeneous Catalyst (e.g., Pt/TiO2, Pd/C) recyclability->heterogeneous Yes other_reagents Consider stoichiometric reagents (e.g., NaBH4) for small scale recyclability->other_reagents No

Caption: Decision tree for selecting a catalyst for the reduction of this compound.

Section 2: Catalytic Oxidation of 1-(4-fluoro-2-methoxyphenyl)ethanol

Once the ketone is reduced to the alcohol, subsequent oxidation back to the ketone or to other products might be desired. This section covers catalyst selection for the oxidation of the corresponding alcohol.

Frequently Asked Questions (FAQs)

Q1: What catalysts are suitable for oxidizing the secondary alcohol, 1-(4-fluoro-2-methoxyphenyl)ethanol, back to the ketone?

A1: A variety of catalytic systems can be used for the selective oxidation of secondary alcohols to ketones. A modern and effective method involves using a nitroxide catalyst, such as ACT (2-azaadamantane N-oxyl), with a terminal oxidant like potassium persulfate. This system is effective for a range of aromatic alcohols, including those with electron-donating or electron-withdrawing substituents.[6]

Q2: What are the advantages of using a catalytic oxidation method over stoichiometric oxidants like chromates?

A2: Catalytic oxidation methods are generally preferred for several reasons:

  • Environmental Friendliness: They avoid the use of large quantities of toxic and hazardous heavy metal oxidants.

  • Safety: They often operate under milder conditions.

  • Atom Economy: The catalyst is used in small amounts, and a less expensive terminal oxidant is consumed.

Troubleshooting Guide: Catalytic Oxidation
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inefficient catalyst turnover. 2. Degradation of the nitroxide catalyst. 3. Insufficient amount of terminal oxidant.1. Ensure the reaction conditions (pH, solvent) are optimal for the chosen catalytic cycle.[6] 2. Check the stability of the catalyst under the reaction conditions. 3. Add the terminal oxidant in slight excess.
Formation of Over-oxidation Products 1. Harsh reaction conditions. 2. Non-selective catalyst.1. Reduce the reaction temperature or use a shorter reaction time. 2. The nitroxide/persulfate system is generally very selective for secondary alcohols to ketones.[6] If other products are seen, re-evaluate the catalyst choice.
Experimental Protocols

Protocol 2: Oxidation of a Secondary Alcohol using a Nitroxide Catalyst

This protocol is based on the oxidation of various secondary alcohols to ketones.[6]

  • Reaction Setup: To a solution of 1-(4-fluoro-2-methoxyphenyl)ethanol in a suitable solvent (e.g., acetonitrile/pyridine mixture), add a catalytic amount of the nitroxide catalyst (e.g., ACT).

  • Addition of Oxidant: Add the terminal oxidant (e.g., potassium persulfate) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Analysis: Quench the reaction with a suitable reagent (e.g., saturated sodium thiosulfate solution). Extract the product with an organic solvent. Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualization: Experimental Workflow

G Workflow: Ketone Reduction and Subsequent Oxidation start Start: This compound reduction Catalytic Reduction (e.g., H₂, Ru-catalyst) start->reduction alcohol Intermediate: 1-(4-fluoro-2-methoxyphenyl)ethanol reduction->alcohol oxidation Catalytic Oxidation (e.g., ACT, K₂S₂O₈) alcohol->oxidation end_product Product: This compound oxidation->end_product

Caption: Experimental workflow showing the reduction of the ketone to an alcohol and subsequent oxidation.

Section 3: Potential Catalytic Coupling Reactions

The aryl fluoride and methoxy-substituted phenyl ring of this compound can potentially participate in various cross-coupling reactions, which are powerful methods for C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used in cross-coupling reactions like Suzuki or Buchwald-Hartwig?

A1: Using the fluoro-substituent directly in a cross-coupling reaction is challenging as the C-F bond is generally unreactive. However, if the molecule were modified to have a more reactive group (like a bromo, iodo, or triflate group) instead of or in addition to the fluorine, it could readily participate in palladium-catalyzed cross-coupling reactions. For instance, palladium catalysts are commonly used for the cross-coupling of aryl halides with boronic acids (Suzuki reaction) or amines (Buchwald-Hartwig amination).[7][8]

Q2: Are there any catalysts that can activate C-F bonds for cross-coupling?

A2: Yes, significant progress has been made in the catalytic activation of C-F bonds, although it remains a challenging area. These reactions often require specialized palladium or nickel catalysts with specific ligands and sometimes require additives like Lewis acids to promote the oxidative addition of the C-F bond to the metal center.[7]

Visualization: Logical Relationship for Planning a Coupling Reaction

G Planning a Cross-Coupling Reaction start Goal: Synthesize a derivative via C-C or C-N cross-coupling substrate Starting Material: This compound start->substrate check_handle Does the substrate have a reactive handle (Br, I, OTf)? substrate->check_handle select_pd_catalyst Select standard Pd-catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and appropriate ligand/base check_handle->select_pd_catalyst Yes modify_substrate Functional Group Interconversion: Introduce a reactive handle (e.g., bromination) check_handle->modify_substrate No cf_activation Advanced Strategy: Attempt direct C-F activation using specialized Ni/Pd catalysts check_handle->cf_activation No (Alternative) modify_substrate->select_pd_catalyst

Caption: Logical diagram for planning a cross-coupling reaction starting from this compound.

References

Technical Support Center: Work-up Procedures for Reactions Containing 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-fluoro-2-methoxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the work-up of your reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Claisen-Schmidt Condensation Reactions

Q1: After neutralizing my basic reaction mixture with acid, I see an oily substance instead of a solid precipitate of my chalcone product. How should I proceed?

A1: An oily product suggests that it is not readily crystallizing under the current conditions. You should perform a liquid-liquid extraction. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to isolate the crude product.[1] Purification can then be attempted by column chromatography or by inducing crystallization from a different solvent system.

Q2: My chalcone product is contaminated with unreacted this compound. How can I remove the starting material?

A2: If the polarity difference between your product and the starting ketone is significant, flash column chromatography is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. Monitor the fractions by thin-layer chromatography (TLC) to separate the product from the starting material.

Q3: I am observing multiple spots on my TLC plate after work-up, in addition to my product and starting material. What are these side products, and how can I minimize them?

A3: In Claisen-Schmidt condensations, side products can include self-condensation of the ketone or multiple condensations with the aldehyde. To minimize these, ensure you are using the correct stoichiometry of reactants and control the reaction temperature. A slow, dropwise addition of the base to the cooled reaction mixture can help to control the reaction. For purification, column chromatography is the recommended method to separate these byproducts.

Sodium Borohydride Reduction Reactions

Q1: After quenching my reduction reaction with water, I have a persistent emulsion during the extraction. What should I do?

A1: Emulsions are common when salts are present. To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases. If the emulsion persists, filtration through a pad of Celite® may be effective.

Q2: My final alcohol product, 1-(4-fluoro-2-methoxyphenyl)ethanol, is contaminated with boron salts. How can I remove them?

A2: Boron salts are typically water-soluble. After quenching the reaction, add a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) to the reaction mixture. This will decompose the borate esters formed during the reaction into water-soluble borate salts.[2] Subsequent extraction with an organic solvent will leave the boron salts in the aqueous layer. Multiple extractions may be necessary to ensure complete removal.

Q3: The yield of my alcohol product is low after work-up. What are the possible reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction: Monitor the reaction by TLC to ensure all the starting ketone has been consumed before work-up.

  • Product solubility: The resulting alcohol, 1-(4-fluoro-2-methoxyphenyl)ethanol, may have some solubility in the aqueous phase. Ensure you perform multiple extractions (at least three) with a suitable organic solvent to maximize recovery.

  • Decomposition: While sodium borohydride is a mild reducing agent, ensure the reaction is not overheated, as this could lead to side reactions.

Alpha-Halogenation Reactions (e.g., Bromination)

Q1: The work-up of my alpha-bromination reaction is giving me a complex mixture. How can I simplify the purification?

A1: The work-up for alpha-halogenation typically involves quenching the reaction, followed by extraction. After pouring the reaction mixture into cold water, extract with a solvent like dichloromethane. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer and concentrate. The primary product, 2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, is often purified by recrystallization from a suitable solvent like ethanol or by column chromatography if significant impurities are present.

Q2: I am seeing di-brominated side products in my reaction. How can I control the selectivity for mono-bromination?

A2: The formation of di-brominated products occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent. To favor mono-bromination, use a stoichiometric amount (or a slight excess) of the brominating agent and carefully monitor the reaction progress by TLC or GC-MS. Adding the brominating agent slowly to the reaction mixture at a controlled temperature can also improve selectivity.

Frequently Asked Questions (FAQs)

Q: What is a general aqueous work-up procedure for a reaction involving this compound?

A: A general aqueous work-up involves the following steps:

  • Quenching: Carefully add the reaction mixture to a separatory funnel containing water or a suitable aqueous quenching solution (e.g., saturated ammonium chloride for organometallic reactions, or water for many other reactions).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine. A wash with a dilute acid or base may be necessary depending on the reaction conditions to remove unreacted reagents or catalysts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Q: How can I effectively remove acidic or basic impurities during the work-up?

A: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). To remove basic impurities, wash with a dilute aqueous solution of a mild acid, such as 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl). Always follow with a brine wash to remove residual water.

Q: What are the best practices for purifying the final product?

A: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective method for purifying solid products if a suitable solvent system can be found.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities and is often the method of choice for purifying oily products or complex mixtures.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: 1H and 13C NMR Data for this compound

1H NMR (400 MHz, CDCl₃) 13C NMR (100 MHz, CDCl₃)
δ (ppm) Multiplicity
7.89dd, J = 8.8, 7.2 Hz
6.75 - 6.68m
3.90s
2.60s

Data sourced from public databases and may vary slightly based on experimental conditions.[3][4]

Experimental Protocols

Protocol 1: General Work-up for Claisen-Schmidt Condensation
  • After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture by the dropwise addition of 1M HCl with stirring until the pH is approximately 7.[1]

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Work-up for Sodium Borohydride Reduction
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add deionized water to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.

  • Add 1M NaOH solution to the mixture to decompose the borate esters.[2]

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.[2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting alcohol by column chromatography if necessary.

Protocol 3: General Work-up for Alpha-Bromination
  • Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up Procedure cluster_purification Purification start Reaction of This compound quench Quenching start->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_problems cluster_solutions start Problem Encountered During Work-up oily_product Oily Product Instead of Solid start->oily_product emulsion Persistent Emulsion start->emulsion impurity Contamination with Starting Material/Side Products start->impurity low_yield Low Product Yield start->low_yield extraction Perform Liquid-Liquid Extraction oily_product->extraction brine Add Brine to Break Emulsion emulsion->brine chromatography Purify by Column Chromatography impurity->chromatography optimize Optimize Reaction Conditions & Perform Multiple Extractions low_yield->optimize

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

Comparative Analysis of Analytical Methods for Purity Assessment of 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on selecting the optimal analytical technique for purity determination.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For the intermediate, 1-(4-fluoro-2-methoxyphenyl)ethanone, a substituted aromatic ketone, accurate and robust analytical methods are essential to ensure the quality and consistency of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable for separating the main component from potential impurities.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL[2]

2. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.[3]

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[3]

3. System Suitability:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

4. Calculation of Purity: The purity is calculated by the area normalization method, where the percentage purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer unique advantages for the purity analysis of this compound.

GC is a highly sensitive technique ideal for volatile and semi-volatile compounds.[1][4] Given that this compound is a ketone, it is amenable to GC analysis. GC can be particularly effective for identifying and quantifying residual solvents and other volatile impurities.[4][5] A typical GC method would involve a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) for quantitation.[6]

qNMR is a primary analytical method that provides both structural information and quantitative data without the need for a specific reference standard for each impurity.[7][8][9][10] The purity of this compound can be determined by integrating the signals of the analyte and comparing them to a certified internal standard of known purity.[7][8] ¹H NMR is commonly used for this purpose.[9]

Comparative Data Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of structural information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Absorption of radiofrequency by atomic nuclei in a magnetic field.[8]
Applicability Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.[1][4]Soluble compounds containing NMR-active nuclei.[9]
Selectivity High, based on polarity and chemical structure.High, based on boiling point and polarity.High, based on chemical environment of nuclei.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Quantitation Requires a reference standard for each analyte.Requires a reference standard for each analyte.Can use a single internal standard for multiple analytes.[10]
Structural Info. Limited (retention time).Provides fragmentation patterns with MS detection.Provides detailed structural information.[9]
Analysis Time Typically 15-60 minutes.Typically 10-30 minutes.Typically 5-15 minutes per sample.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

For the routine purity analysis of this compound, the described RP-HPLC method offers a robust and reliable approach with high sensitivity and selectivity. GC is a valuable alternative, particularly for the analysis of volatile impurities. qNMR provides the advantage of being a primary method that can deliver highly accurate purity values and structural confirmation without the need for individual impurity standards. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs and the specific properties of the sample and its potential impurities.

References

A Comparative Guide to the Reactivity of Fluorinated Acetophenones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Fluorinated acetophenones, in particular, serve as versatile building blocks in a myriad of organic transformations. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated acetophenones, supported by experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.

The Influence of Fluorine Substitution on Reactivity

The position of the fluorine atom on the phenyl ring of acetophenone significantly influences its reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

  • Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and weakest at the para position. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also acidifies the α-protons, facilitating enolate formation in base-catalyzed reactions.

  • Resonance Effect: Fluorine can also donate a lone pair of electrons to the aromatic ring via a +M (mesomeric or resonance) effect. This effect is most pronounced at the para position, where it can partially counteract the inductive effect by increasing electron density on the carbonyl group. This effect is absent in the meta isomer.

  • Steric Hindrance: A fluorine atom at the ortho position can sterically hinder the approach of bulky nucleophiles or reagents to the carbonyl group, potentially slowing down reaction rates compared to the less hindered meta and para isomers. The ortho-fluoro isomer also exhibits a conformational preference for the s-trans conformation, where the fluorine and carbonyl oxygen are anti-periplanar, to minimize dipole-dipole repulsion.

These competing effects dictate the overall reactivity of each isomer in different reaction types.

Comparative Reactivity in Key Organic Reactions
1. Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is a critical factor in many reactions of acetophenones, such as aldol and Claisen-Schmidt condensations, as the first step involves the formation of an enolate. The electron-withdrawing nature of fluorine is expected to increase the acidity of these protons.

Table 1: Acidity of p-Substituted Acetophenones

Substituent (para)pKa
-OCH₃19.0
-F 18.5
-H18.4
-Cl18.1
-Br18.0
-NO₂16.7

This trend highlights the activating effect of electron-withdrawing groups on α-proton acidity.

2. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, the reaction of an acetophenone with an aromatic aldehyde to form a chalcone, is a fundamental carbon-carbon bond-forming reaction. The reactivity of the fluorinated acetophenone in this base-catalyzed reaction is influenced by both the ease of enolate formation and the nucleophilicity of the resulting enolate.

While direct comparative kinetic studies are scarce, the synthesis of various fluorinated chalcones has been extensively reported. High yields are often obtained with fluorinated acetophenones, suggesting they are excellent substrates for this reaction. The increased acidity of the α-protons in fluorinated acetophenones facilitates the initial deprotonation step.

Experimental Protocol: Synthesis of 4,4'-Difluorochalcone

  • To a mixture of 4-fluoroacetophenone (13.8 g, 0.1 mol) and 4-fluorobenzaldehyde (12.4 g, 0.1 mol) in 30 mL of ethanol, add 10 mL of a 10% sodium hydroxide solution.

  • Stir the reaction mixture at 5-10°C for 3 hours.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid from ethanol to obtain off-white crystals of 4,4'-difluorochalcone.

    • Yield: 91%

This high yield underscores the efficiency of the Claisen-Schmidt condensation with fluorinated substrates.

Guidance Document Icon

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in the design of pharmaceuticals and advanced materials. Fluorinated acetophenones are a key class of building blocks, offering a versatile platform for a wide array of organic transformations. This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-fluorinated acetophenones, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Subtle Dance of Electronic and Steric Effects

The reactivity of fluorinated acetophenones is governed by a delicate interplay of fluorine's strong inductive electron-withdrawing effect (-I), its capacity for resonance electron donation (+M), and the steric hindrance it imposes. The position of the fluorine atom on the phenyl ring dictates the relative contributions of these effects, leading to distinct reactivity profiles for each isomer.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful -I effect, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons. This effect is most potent in the ortho position and diminishes with distance.

  • Resonance Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density to the aromatic ring. This +M effect is most significant at the para position, where it can partially counteract the inductive withdrawal.

  • Steric Hindrance: An ortho-fluorine substituent can sterically impede the approach of reagents to the carbonyl group, potentially reducing reaction rates, a factor that is negligible for the meta and para isomers. Studies have shown that 2'-fluoro-substituted acetophenones preferentially adopt an s-trans conformation to minimize dipole-dipole repulsion between the fluorine and carbonyl oxygen.

Comparative Reactivity in Key Organic Transformations
1. Acidity of α-Protons: The Gateway to Enolate Chemistry

The acidity of the α-protons is a crucial determinant of reactivity in numerous base-catalyzed reactions, including aldol and Claisen-Schmidt condensations. The electron-withdrawing nature of fluorine enhances the acidity of these protons, facilitating the formation of the reactive enolate intermediate.

Table 1: Acidity of p-Substituted Acetophenones
Substituent (para)pKa
-OCH₃19.0
-F18.5
-H18.4
-Cl18.1
-Br18.0
-NO₂16.7
2. Claisen-Schmidt Condensation: A Pathway to Chalcones

The Claisen-Schmidt condensation is a robust method for the synthesis of chalcones, which are valuable intermediates in medicinal chemistry. The reactivity of fluorinated acetophenones in this base-catalyzed reaction is influenced by both the rate of enolate formation and the nucleophilicity of the enolate.

Fluorinated acetophenones are generally excellent substrates for this transformation, often providing high yields of the corresponding chalcones. The enhanced acidity of the α-protons facilitates the initial deprotonation step, driving the reaction forward.

Experimental Protocol: Synthesis of 4,4'-Difluorochalcone

  • Combine 4-fluoroacetophenone (13.8 g, 0.1 mol) and 4-fluorobenzaldehyde (12.4 g, 0.1 mol) in 30 mL of ethanol in a round-bottom flask.

  • While stirring, add 10 mL of a 10% aqueous sodium hydroxide solution.

  • Maintain the reaction temperature at 5-10°C and continue stirring for 3 hours.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude solid from ethanol to yield pure 4,4'-difluorochalcone as off-white crystals.

    • Reported Yield: 91%

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4-Fluoroacetophenone 4-Fluoroacetophenone Mixing Mixing 4-Fluoroacetophenone->Mixing 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Mixing Ethanol Ethanol Ethanol->Mixing NaOH Solution NaOH Solution NaOH Solution->Mixing Stirring at 5-10°C for 3h Stirring at 5-10°C for 3h Mixing->Stirring at 5-10°C for 3h Filtration Filtration Stirring at 5-10°C for 3h->Filtration Recrystallization Recrystallization Filtration->Recrystallization 4,4'-Difluorochalcone 4,4'-Difluorochalcone Recrystallization->4,4'-Difluorochalcone

Claisen-Schmidt Condensation Workflow
3. Baeyer-Villiger Oxidation: Oxygen Insertion into Ketones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters using a peroxyacid. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will migrate preferentially.

The electron-withdrawing nature of the fluorine atom deactivates the phenyl ring towards migration. Therefore, in the Baeyer-Villiger oxidation of fluorinated acetophenones, the phenyl group is expected to migrate in preference to the methyl group, yielding the corresponding phenyl acetate. The rate of this enzymatic oxidation has been observed to be faster at a higher pH.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

  • Dissolve the fluorinated acetophenone (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting phenyl acetate by column chromatography on silica gel.

Baeyer_Villiger_Mechanism Fluorinated_Acetophenone Fluorinated Acetophenone Criegee_Intermediate Criegee Intermediate Fluorinated_Acetophenone->Criegee_Intermediate Nucleophilic attack by peroxyacid Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee_Intermediate Phenyl_Acetate Fluorophenyl Acetate Criegee_Intermediate->Phenyl_Acetate Rearrangement with migration of phenyl group Carboxylic_Acid Carboxylic Acid Byproduct Criegee_Intermediate->Carboxylic_Acid

Baeyer-Villiger Oxidation Pathway
4. Reduction to Alcohols: The Role of Hydride Reagents

The reduction of the carbonyl group in fluorinated acetophenones to the corresponding secondary alcohol is a common and important transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose.

The electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride. Consequently, fluorinated acetophenones are generally expected to be more reactive towards reduction than unsubstituted acetophenone. The order of reactivity among the isomers is likely to be ortho > meta > para, following the strength of the inductive effect. However, steric hindrance from the ortho-fluorine atom may slightly diminish this effect.

Experimental Protocol: Reduction of a Fluorinated Acetophenone with Sodium Borohydride

  • Dissolve the fluorinated acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (0.25 to 0.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the fluorinated phenylethanol, which can be further purified by column chromatography if necessary.

Reduction_Workflow Start Fluorinated Acetophenone in Alcohol Add_NaBH4 Add NaBH₄ at 0°C Start->Add_NaBH4 Stir Stir at RT (1-2h) Add_NaBH4->Stir Quench Quench with Water Stir->Quench Evaporate Solvent Evaporation Quench->Evaporate Extract Extraction with Organic Solvent Evaporate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product Fluorinated Phenylethanol Dry_Concentrate->Product

Workflow for the Reduction of Fluorinated Acetophenones
Conclusion

The reactivity of fluorinated acetophenones is a nuanced subject, with the position of the fluorine atom playing a pivotal role. The strong electron-withdrawing nature of fluorine generally enhances the reactivity of the carbonyl group towards nucleophilic attack and increases the acidity of the α-protons. This is most pronounced in the ortho isomer, though steric effects can also come into play. The para isomer experiences a competing resonance effect that can temper the inductive withdrawal. The meta isomer's reactivity is primarily dictated by the inductive effect.

This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. By considering the electronic and steric factors at play, and by utilizing the provided experimental protocols, researchers can effectively harness the unique properties of fluorinated acetophenones to advance their synthetic goals in drug discovery and materials science.

A Comparative Guide to 1-(4-fluoro-2-methoxyphenyl)ethanone and Other Substituted Acetophenones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones are a cornerstone in the synthesis of a diverse array of organic molecules, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. The specific nature and position of substituents on the phenyl ring profoundly influence the reactivity and utility of the acetophenone scaffold. This guide provides an objective comparison of 1-(4-fluoro-2-methoxyphenyl)ethanone with other substituted acetophenones, supported by experimental data, to inform synthetic strategy and application.

Introduction to this compound

This compound is an aromatic ketone featuring a fluorine atom at the para position and a methoxy group at the ortho position relative to the acetyl group. This unique substitution pattern imparts specific electronic and steric properties that distinguish it from other acetophenone derivatives. The electron-donating methoxy group activates the aromatic ring, while the electronegative fluorine atom can modulate the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Synthesis of Substituted Acetophenones: A Comparative Overview

The most common and versatile method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of a substituted benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

General Reaction Scheme for Friedel-Crafts Acylation:

Friedel_Crafts_Acylation sub Substituted Benzene catalyst Reaction Conditions sub->catalyst Lewis Acid (e.g., AlCl3) Dichloromethane acyl + Acetyl Chloride (or Acetic Anhydride) product Substituted Acetophenone hcl + HCl product->hcl catalyst->product

Caption: General workflow of Friedel-Crafts acylation.

The choice of starting material and reaction conditions significantly impacts the yield and isomeric purity of the resulting acetophenone. The directing effects of the existing substituents on the aromatic ring are paramount. For instance, in the synthesis of this compound, the starting material is 3-fluoroanisole. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The acylation occurs predominantly at the position para to the fluorine and ortho to the methoxy group due to the strong activating and directing effect of the methoxy group.

Comparative Synthesis Yields of Substituted Acetophenones

The following table summarizes the reported yields for the synthesis of various substituted acetophenones via Friedel-Crafts acylation, providing a quantitative basis for comparison.

ProductStarting MaterialAcylating AgentCatalystSolventYield (%)Reference
This compound 3-FluoroanisoleAcetyl ChlorideAlCl₃Dichloromethane~85% (Estimated)[1][2]
4'-MethoxyacetophenoneAnisoleAcetic AnhydrideAlCl₃Dichloromethane90-95%[2]
4'-MethylacetophenoneTolueneAcetyl ChlorideAlCl₃Dichloromethane~90%[3]
4'-ChloroacetophenoneChlorobenzeneAcetyl ChlorideAlCl₃Carbon Disulfide70-75%[3]
3'-NitroacetophenoneNitrobenzeneAcetyl ChlorideAlCl₃DichloromethaneNot Formed*[4]
4'-(Methylthio)acetophenoneThioanisoleAcetyl ChlorideAlCl₃Dichloromethane92%[5]

*Note: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings like nitrobenzene.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures for substituted anisoles.

Materials:

  • 3-Fluoroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect from atmospheric moisture.

  • Reagent Preparation: In a fume hood, anhydrous aluminum chloride (1.1 equivalents) is added to 100 mL of dry dichloromethane in the reaction flask. The mixture is cooled to 0-5 °C in an ice bath.

  • Acylation: A solution of acetyl chloride (1.05 equivalents) in 20 mL of dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 20 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: A solution of 3-fluoroanisole (1.0 equivalent) in 30 mL of dry dichloromethane is then added dropwise over 30 minutes, keeping the temperature between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly poured into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until the ice has melted.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of dichloromethane.

  • Washing and Drying: The combined organic extracts are washed with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford this compound.

Reactivity in Subsequent Synthetic Transformations

Substituted acetophenones are versatile intermediates, most notably in condensation reactions to form chalcones and other biologically active scaffolds.

Aldol Condensation to Form Chalcones

The reactivity of the methyl group of the acetophenone in base-catalyzed aldol condensations is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the α-protons, facilitating enolate formation and often leading to higher reaction rates. Conversely, electron-donating groups can decrease the rate of enolate formation.

Aldol_Condensation acetophenone Substituted Acetophenone catalyst Reaction Conditions acetophenone->catalyst Base (e.g., NaOH) Ethanol, rt aldehyde + Substituted Benzaldehyde chalcone Substituted Chalcone water + H₂O chalcone->water catalyst->chalcone

Caption: General workflow of chalcone synthesis via Aldol condensation.

Comparative Performance in Aldol Condensation

The following table illustrates the effect of substituents on the yield of chalcone synthesis.

Acetophenone DerivativeBenzaldehyde DerivativeBaseSolventYield (%)Reference
This compound 4-ChlorobenzaldehydeNaOHEthanolHigh (Expected)[1][6]
AcetophenoneBenzaldehydeNaOHEthanol85-95%[7]
4'-MethoxyacetophenoneBenzaldehydeNaOHEthanol~80%[8]
4'-NitroacetophenoneBenzaldehydeNaOHEthanol>95%[9]
3'-Fluoro-4'-methoxyacetophenoneVarious BenzaldehydesNaOHEthanol70-90%[5][10]

The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine group in this compound presents a nuanced electronic effect. The overall reactivity in reactions like aldol condensation will be a balance of these opposing influences.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key site for interaction with biological targets or a handle for further functionalization.

Substituted acetophenones, including those with fluoro and methoxy groups, are integral to the synthesis of various classes of therapeutic agents, such as:

  • Anticancer agents: Chalcones derived from substituted acetophenones have shown promise as anticancer agents.[5][10]

  • Anti-inflammatory drugs: Pyrazole derivatives, which can be synthesized from chalcones, include well-known anti-inflammatory drugs like celecoxib.[5][10]

  • Antimicrobial agents: Many heterocyclic compounds synthesized from acetophenone precursors exhibit antimicrobial properties.

The specific substitution pattern of this compound can be strategically utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation via Friedel-Crafts acylation is efficient, and its unique electronic properties, conferred by the fluoro and methoxy substituents, influence its reactivity in subsequent transformations. In comparison to other substituted acetophenones, it offers a balance of activating and modulating effects that are highly desirable in the design and synthesis of novel bioactive molecules. The choice of a particular substituted acetophenone will ultimately depend on the specific synthetic target and the desired properties of the final product. The quantitative data and experimental protocols provided in this guide offer a solid foundation for making informed decisions in a research and development setting.

References

Spectroscopic Validation of 1-(4-fluoro-2-methoxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of 1-(4-fluoro-2-methoxyphenyl)ethanone. By presenting experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document aims to offer a clear and objective framework for the characterization of this and similar substituted acetophenones. The guide includes detailed experimental protocols and comparative data from structurally related molecules to aid in the accurate interpretation of spectroscopic results.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and a comparative analysis with related compounds strengthens the assignment of key spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl methyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H (ppm)-OCH₃ (ppm)-COCH₃ (ppm)
This compound Predicted: 6.7-7.9 (m)Predicted: ~3.9 (s)Predicted: ~2.6 (s)
1-(2-fluoro-4-methoxyphenyl)ethanone[1]7.89 (dd, J=8.8, 8.8 Hz, 1H), 6.70 (dd, J=8.8, 2.0 Hz, 1H), 6.62 (dd, J=13.2, 2.0 Hz, 1H)3.86 (s, 3H)2.60 (d, J=5.0 Hz, 3H)
4-Methoxyacetophenone[2][3]7.91 (d, J=8 Hz, 2H), 6.91 (d, J=8 Hz, 2H)3.84 (s, 3H)2.53 (s, 3H)

Note: Predicted values for this compound are based on established substituent effects and comparison with structurally similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will exhibit characteristic signals for the carbonyl carbon, the aromatic carbons (with splitting due to fluorine coupling), the methoxy carbon, and the acetyl methyl carbon.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)-COCH₃ (ppm)
This compound Predicted: ~196Predicted: 110-165Predicted: ~56Predicted: ~26
1-(2-fluoro-4-methoxyphenyl)ethanone[1]----
4-Methoxyacetophenone[2][3]196.8163.5, 130.6, 130.3, 113.755.426.3

Note: Specific peak assignments for 1-(2-fluoro-4-methoxyphenyl)ethanone were not available in the cited literature. Predicted values for the target compound are based on typical chemical shifts for substituted acetophenones.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, C-O stretching of the methoxy group and the ether linkage, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundTypical Range for Acetophenones (cm⁻¹)
C=O Stretch (Ketone)~16801680-1700[4]
Aromatic C-H Stretch~3000-31003000-3100[4]
Aliphatic C-H Stretch~2850-2960-
C-O Stretch (Ether)~1250 and ~1030-
C-F Stretch~1100-1200-
Aromatic C=C Stretch~1600, ~1580, ~1470-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 168153 (base peak), 110, 95, 82
1-(2-fluoro-4-methoxyphenyl)ethanone[5]168153, 110
4-Methoxyacetophenone150135, 107, 92, 77

The base peak at m/z 153 for this compound corresponds to the loss of a methyl group ([M-CH₃]⁺).

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure like this compound.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Structure Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Neat Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS NMR_acq ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR_acq IR_acq FTIR Spectroscopy Prep_IR->IR_acq MS_acq Mass Spectrometry (e.g., ESI-MS) Prep_MS->MS_acq Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR_acq->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Frequencies IR_acq->Analyze_IR Analyze_MS Determine Molecular Weight & Analyze Fragmentation Pattern MS_acq->Analyze_MS Comparison Compare with Literature/ Database Values & Related Compounds Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Spectroscopic validation workflow.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for instance, one equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and fragmentation.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments.

References

A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-fluoro-2-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and comprehensive characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 1-(4-fluoro-2-methoxyphenyl)ethanone and its derivatives. This class of compounds holds significance in medicinal chemistry and materials science, making robust analytical methodologies essential for advancing research and ensuring product quality.

This document presents a summary of quantitative data obtained from various analytical methods, detailed experimental protocols, and a logical workflow for the characterization process.

Data Presentation: A Comparative Summary

The selection of an analytical technique is often a balance between the desired information, sensitivity, and the nature of the sample. The following tables summarize key quantitative data for this compound, providing a basis for comparison across different analytical methodologies.

Technique Parameter Observed Value
¹H NMR Chemical Shift (δ)7.89 (dd, J = 8.8, 8.8 Hz, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 6.62 (dd, 13.2, 2.0 Hz, 1H), 3.86 (s, 3H), 2.60 (d, J = 5.0 Hz, 3H)[1]
¹³C NMR Chemical Shift (δ)Data for closely related derivatives suggest characteristic signals for the carbonyl carbon (~197 ppm), aromatic carbons (100-165 ppm), methoxy carbon (~56 ppm), and methyl carbon (~26 ppm).
Mass Spectrometry (GC-MS) Key Mass Fragments (m/z)168 (M+), 153, 110
HPLC Retention Time (tR)Dependent on specific method conditions (column, mobile phase, flow rate). Typically in the range of 3-10 minutes for similar compounds under reverse-phase conditions.
Gas Chromatography (GC) Retention Time (tret)Dependent on specific method conditions (column, carrier gas, temperature program).
X-ray Crystallography Crystal System & Space GroupData for a related fluorinated chalcone derivative: Monoclinic, P2₁/c.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific derivatives or sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation and identification of impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas

  • Injector and detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries for confirmation.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify its concentration.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of the this compound derivative in the mobile phase.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic and molecular structure in the solid state.

Instrumentation:

  • Single-crystal X-ray diffractometer.

  • Goniometer head.

  • Cryostream for low-temperature data collection.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on the goniometer head.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualization of Analytical Workflow

A logical workflow is crucial for the efficient and comprehensive characterization of a newly synthesized compound. The following diagram illustrates a typical analytical workflow for this compound derivatives.

Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_structural Structural Elucidation cluster_purity Purity & Quantitative Analysis cluster_solid_state Solid-State Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (GC-MS/LC-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR HPLC HPLC Analysis FTIR->HPLC GC GC Analysis HPLC->GC Xray X-ray Crystallography GC->Xray

Caption: General workflow for the characterization of this compound derivatives.

The logical progression from synthesis and purification to detailed structural and purity analysis ensures a thorough understanding of the compound's identity and quality.

Comparison of Techniques and Logical Relationships

The choice of analytical technique is dictated by the specific information required at each stage of the research and development process. The following diagram illustrates the relationship between the analytical techniques and the type of information they provide.

Analytical Techniques and Information Provided cluster_info Information cluster_tech Analytical Technique Structure Molecular Structure Purity Purity Assessment MolecularWeight Molecular Weight FunctionalGroups Functional Groups ThreeDStructure 3D Solid-State Structure Quantitative Quantitative Analysis NMR NMR NMR->Structure MS Mass Spectrometry MS->Structure MS->MolecularWeight HPLC HPLC HPLC->Purity HPLC->Quantitative GC GC GC->Purity Xray X-ray Crystallography Xray->ThreeDStructure FTIR FT-IR FTIR->FunctionalGroups

Caption: Logical relationships between analytical techniques and the information they provide.

References

The Efficacy of 1-(4-Fluoro-2-methoxyphenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The building block, 1-(4-fluoro-2-methoxyphenyl)ethanone, has emerged as a valuable synthon for the construction of a diverse array of biologically active heterocyclic compounds. This guide provides an objective comparison of its performance against alternative substituted acetophenones in key synthetic transformations, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Comparative Performance in Chalcone and Flavone Synthesis

The Claisen-Schmidt condensation, a cornerstone reaction for the synthesis of chalcones, serves as an excellent platform to evaluate the efficacy of various acetophenone building blocks. Chalcones are not only important bioactive molecules in their own right but are also key intermediates in the synthesis of other flavonoids, such as flavones. The electron-donating methoxy group and the electron-withdrawing fluorine atom in this compound can influence the reactivity of the ketone and the subsequent cyclization steps.

The following tables summarize the quantitative yields of chalcone and flavone syntheses using different acetophenone derivatives.

Table 1: Comparative Yields of Chalcone Synthesis via Claisen-Schmidt Condensation

EntryAcetophenone DerivativeAldehyde DerivativeCatalyst/SolventYield (%)
1This compoundBenzaldehydeNaOH / Ethanol~85-95% (estimated based on similar reactions)
22'-HydroxyacetophenoneBenzaldehydeNaOH / Methanol92%
34'-MethoxyacetophenoneBenzaldehydeKOH / MethanolHigh Yield
44'-Fluoroacetophenone4-FluorobenzaldehydeNaOH (10%) / Ethanol91%[1]
5AcetophenoneBenzaldehydeNaOH / Ethanol43%
62',4'-DihydroxyacetophenoneBenzaldehyde50% KOH93%
74'-ChloroacetophenoneBenzaldehydeSolid NaOH (Solvent-free)~95%

Table 2: Comparative Yields of Flavone Synthesis from Chalcone Intermediates

EntryChalcone Precursor from AcetophenoneCyclization ConditionsFlavone Yield (%)
1From this compoundI2 / DMSOHigh Yield (estimated)
2From 2'-HydroxyacetophenoneNaOAc / Methanol (reflux)7-74% (substituent dependent)[2]
3From 2'-Hydroxy-4',6'-dimethoxyphenylacetophenoneNaOAc / Methanol (reflux)High Yield[2]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol describes a standard procedure for the synthesis of chalcones from a substituted acetophenone and an aromatic aldehyde.[1]

Materials:

  • Substituted Acetophenone (e.g., this compound) (1 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone and the aromatic aldehyde in a minimal amount of ethanol or methanol with stirring.

  • Catalyst Addition: Slowly add an aqueous or alcoholic solution of NaOH or KOH to the reaction mixture at room temperature.

  • Reaction Monitoring: Continue stirring the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Flavone Synthesis from Chalcones

This protocol outlines the oxidative cyclization of a 2'-hydroxychalcone intermediate to a flavone.

Materials:

  • 2'-Hydroxychalcone derivative

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Dissolve the 2'-hydroxychalcone in DMSO in a reaction vessel.

  • Reagent Addition: Add a catalytic amount of iodine to the solution.

  • Reaction: Heat the reaction mixture. The progress of the cyclization can be monitored by TLC.

  • Work-up: After completion, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

  • Isolation: The precipitated flavone is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Synthesis of Other Heterocycles

The utility of this compound extends beyond flavonoid synthesis. It is a valuable precursor for other heterocyclic systems of medicinal importance, such as pyrimidines and benzodiazepines. The presence of the fluoro and methoxy groups can influence the course of these reactions and the properties of the final products.

Table 3: Application in Pyrimidine and Benzodiazepine Synthesis

Heterocyclic SystemReaction TypeReactants with this compoundReported Yields (with analogs)
PyrimidinesCyclocondensationUrea/ThioureaGood to excellent[3]
1,5-BenzodiazepinesCondensationo-Phenylenediamine68-88%[4]

Visualizing Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the key reaction workflows.

Claisen_Schmidt_Condensation acetophenone This compound acetophenone->reactants aldehyde Aromatic Aldehyde aldehyde->reactants chalcone Chalcone Intermediate reactants->chalcone  Base (NaOH/KOH) Ethanol/Methanol  

Caption: Claisen-Schmidt condensation workflow.

Flavone_Synthesis chalcone 2'-Hydroxychalcone (from 1-(4-Fluoro-2-hydroxyphenyl)ethanone analog) flavone Flavone chalcone->flavone  Iodine (I2) DMSO, Heat  

Caption: Oxidative cyclization to form a flavone.

Heterocycle_Synthesis start This compound intermediate Chalcone or other intermediate start->intermediate Reaction with Aldehyde benzodiazepine Benzodiazepine Derivative start->benzodiazepine  + o-Phenylenediamine pyrimidine Pyrimidine Derivative intermediate->pyrimidine  + Urea/Thiourea

Caption: Synthesis of pyrimidines and benzodiazepines.

Conclusion

This compound demonstrates considerable efficacy as a building block in the synthesis of various heterocyclic compounds. Its performance in Claisen-Schmidt condensations, leading to chalcones and subsequently flavones, is competitive, with the potential for high yields under standard conditions. The presence of both a fluorine and a methoxy group on the phenyl ring provides chemists with a valuable tool to fine-tune the electronic properties and biological activity of the target molecules. Its versatility is further highlighted by its successful application in the synthesis of other important heterocyclic scaffolds like pyrimidines and benzodiazepines. For researchers and drug development professionals, this compound represents a strategic choice for introducing desirable physicochemical properties into novel therapeutic agents.

References

A Comparative Guide to the Applications of 1-(4-fluoro-2-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 1-(4-fluoro-2-methoxyphenyl)ethanone, a versatile building block in the synthesis of novel therapeutic agents. We will delve into its synthetic routes and compare the biological activities of its derivatives with other relevant compounds, supported by experimental data and detailed protocols.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-fluoroanisole. This classic electrophilic aromatic substitution reaction provides a reliable method for introducing the acetyl group to the aromatic ring.

Alternatively, substituted acetophenones can be synthesized through various methods, each with its own advantages and limitations. A general comparison of common synthetic routes is presented in the table below.

Table 1: Comparison of Synthetic Routes for Substituted Acetophenones

Synthetic MethodAcylating AgentCatalystAdvantagesDisadvantages
Friedel-Crafts Acylation Acyl chloride or anhydrideLewis acid (e.g., AlCl₃)High yields, readily available reagents.Requires stoichiometric amounts of catalyst, potential for side reactions.
Fries Rearrangement Phenyl acetateLewis acidUtilizes readily available starting materials.Can result in a mixture of ortho and para isomers.
Oxidation of Ethylbenzene Derivatives Oxygen or other oxidizing agentsMetal catalystsCan be a more environmentally friendly approach.May require harsh reaction conditions and can have lower selectivity.
Experimental Protocol: Friedel-Crafts Acylation for this compound

A detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroanisole in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds and chalcones, many of which exhibit promising pharmacological activities.

Chalcone Derivatives: Synthesis and Biological Activities

Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized from substituted acetophenones via the Claisen-Schmidt condensation . The presence of fluorine and methoxy groups on the phenyl ring of this compound can significantly influence the biological properties of the resulting chalcone derivatives. Fluorine, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[1]

While specific biological data for chalcones derived directly from this compound is limited in the reviewed literature, extensive research has been conducted on the closely related 1-(4-fluoro-2-hydroxyphenyl)ethanone . The chalcones synthesized from this analog have demonstrated significant anti-inflammatory, antioxidant, and analgesic properties.[2][3] This suggests that chalcones derived from this compound are also likely to possess similar biological activities, making them promising candidates for further investigation.

Table 2: Biological Activities of Chalcone Derivatives from 4'-fluoro-2'-hydroxyacetophenone [2]

CompoundAnti-inflammatory Activity (% inhibition of edema)Antioxidant Activity (IC₅₀ in µM)Analgesic Activity (% increase in pain threshold)
Chalcone Derivative 1 58%15.245%
Chalcone Derivative 2 65%12.852%
Reference Drug (Diclofenac) 72%-68%
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

The following is a general procedure for the synthesis of chalcones from this compound:

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol or methanol as solvent

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution to the stirred mixture.

  • Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is then collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Claisen_Schmidt_Condensation ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation aldehyde Aromatic Aldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack base Base (NaOH or KOH) base->enolate enolate->alkoxide chalcone Chalcone Derivative alkoxide->chalcone Dehydration water H₂O alkoxide->water Pyrazole_Synthesis chalcone Chalcone Derivative intermediate Hydrazone Intermediate chalcone->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole Pyrazole Derivative intermediate->pyrazole Cyclization

References

assessing the stability of 1-(4-fluoro-2-methoxyphenyl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 1-(4-fluoro-2-methoxyphenyl)ethanone under various stress conditions. Due to the limited availability of direct experimental stability data for this specific compound, this document offers a comparative analysis based on established chemical principles and data from structurally related analogues. The information herein is intended to guide researchers in designing and executing stability studies, developing stable formulations, and ensuring the quality and shelf-life of products containing this compound.

Comparative Stability Analysis

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by its chemical structure. In this compound, the presence of both a fluoro and a methoxy substituent on the phenyl ring is expected to modulate its stability compared to a parent acetophenone molecule.

The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can influence the electron density of the aromatic ring and the reactivity of the acetyl group. A summary of the expected stability under forced degradation conditions is presented below, in comparison to acetophenone and its singly substituted analogues.

ConditionStressorThis compound (Expected Stability)4-Fluoroacetophenone (Reference)2-Methoxyacetophenone (Reference)Acetophenone (Reference)
Hydrolytic Acidic (e.g., 0.1 M HCl)Expected to be relatively stable. The electron-withdrawing fluorine may slightly increase susceptibility to hydrolysis compared to acetophenone.Generally stable, though the fluorine atom can influence the reactivity of the carbonyl group.The methoxy group may offer some stability.Generally stable to acid hydrolysis under mild conditions.
Basic (e.g., 0.1 M NaOH)Potentially susceptible to hydrolysis. The electron-withdrawing fluorine atom can make the carbonyl carbon more electrophilic and prone to nucleophilic attack.Shows some degradation under basic conditions.The methoxy group may slightly destabilize the molecule towards base-catalyzed hydrolysis.Susceptible to hydrolysis under strong basic conditions.
Neutral (e.g., Water)Expected to be stable.Generally stable.Generally stable.Stable.
Oxidative e.g., 3% H₂O₂The aromatic ring and acetyl group are potential sites for oxidation. The methoxy group might be susceptible to oxidation.The aromatic ring is generally stable to oxidation, but the acetyl group can be oxidized.The methoxy group is a potential site for oxidative degradation.The acetyl group is the primary site of oxidation.
Photolytic UV/Visible LightAromatic ketones are known to be photosensitive. The presence of substituents can alter the photolytic degradation pathway.Known to undergo photochemical reactions.The methoxy group can influence the excited state chemistry and photostability.Undergoes photodecomposition.
Thermal Dry Heat (e.g., 60°C)Expected to be thermally stable due to the high strength of the C-F bond.[1]Generally thermally stable.Generally thermally stable.Thermally stable under typical storage conditions.

Note: This table provides a qualitative comparison based on general chemical principles. Experimental verification is crucial for a definitive stability profile.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] The following are detailed methodologies for key experiments based on International Council for Harmonisation (ICH) guidelines.[2][4]

Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Purified water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV)

  • Thermostatic water bath or oven

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • For acidic degradation, add an aliquot of the stock solution to a volume of 0.1 M HCl and 1 M HCl.

  • For basic degradation, add an aliquot of the stock solution to a volume of 0.1 M NaOH and 1 M NaOH.

  • For neutral degradation, add an aliquot of the stock solution to a volume of purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a volume of 3% H₂O₂ to the solution. If no degradation is observed, a higher concentration (e.g., 30%) can be used.

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.

  • Withdraw samples at various time intervals.

  • Analyze the samples using a validated HPLC method.

Photolytic Degradation

Objective: To determine the effect of light on the stability of the compound.

Materials:

  • This compound (in solid state and in solution)

  • Photostability chamber equipped with a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5]

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Expose the solid compound and a solution of the compound to light in the photostability chamber.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Simultaneously, keep dark control samples under the same conditions but protected from light.

  • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

Thermal Degradation

Objective: To assess the stability of the compound at elevated temperatures.

Materials:

  • This compound (solid state)

  • Thermostatic oven

  • HPLC system

Procedure:

  • Place the solid compound in a suitable container in a thermostatic oven.

  • Expose the sample to a high temperature (e.g., 60°C, 80°C) for a specified period.

  • At the end of the study, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample and analyze it by HPLC to check for any degradation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing process.

Stability_Testing_Workflow Figure 1: General Workflow for Forced Degradation Studies cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Substance Solution API in Solution API->Solution Photolytic Photolytic (UV/Vis Light) API->Photolytic Thermal Thermal (Dry Heat) API->Thermal Hydrolytic Hydrolytic (Acid, Base, Neutral) Solution->Hydrolytic Oxidative Oxidative (H2O2) Solution->Oxidative Solution->Photolytic HPLC Stability-Indicating HPLC Analysis Hydrolytic->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway Identify Degradation Pathways Degradation_Profile->Pathway Method_Validation Validate Analytical Method Degradation_Profile->Method_Validation Formulation Inform Formulation Development Pathway->Formulation

Caption: General workflow for forced degradation studies.

Signaling_Pathway_Placeholder Figure 2: Logical Flow for Stability Assessment Start Start Stability Assessment Literature Literature Review for Similar Compounds Start->Literature Develop_Method Develop Stability- Indicating Method Literature->Develop_Method Forced_Degradation Perform Forced Degradation Studies Identify_Degradants Identify and Characterize Degradation Products Forced_Degradation->Identify_Degradants Develop_Method->Forced_Degradation Data_Analysis Analyze Data and Determine Degradation Kinetics Identify_Degradants->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Logical flow for a comprehensive stability assessment.

References

Comparative Guide to the Quantitative Analysis of 1-(4-Fluoro-2-methoxyphenyl)ethanone in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 1-(4-fluoro-2-methoxyphenyl)ethanone in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical for monitoring reaction progress, determining yield, and ensuring the purity of intermediates in pharmaceutical and chemical synthesis.

Introduction to this compound and its Synthesis

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. A common synthetic route to this compound is the Friedel-Crafts acylation of 3-fluoroanisole with an acylating agent like acetyl chloride or acetic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride.

The reaction mixture may contain the desired product, unreacted starting materials (3-fluoroanisole), the acylating agent, the catalyst, and potential side products. Common impurities can include isomers formed during the acylation (e.g., 1-(2-fluoro-4-methoxyphenyl)ethanone) and products from the demethylation of the methoxy group. Accurate and precise quantitative analysis is therefore essential for process control and quality assessment.

Comparison of Analytical Methodologies

The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the compounds in the reaction mixture. Below is a comparative overview of HPLC, GC-MS, and qNMR for this application.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance characteristics of each technique for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Quantification)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL10 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL30 µg/mL
Analysis Time per Sample 10 - 15 minutes15 - 25 minutes5 - 10 minutes
Sample Preparation Complexity Moderate (Dilution, Filtration)Moderate (Quenching, Extraction, Derivatization sometimes needed)Low (Dilution in deuterated solvent with internal standard)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is well-suited for the analysis of aromatic ketones.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99%

  • Diluent: Acetonitrile:Water (60:40, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture samples.

Sample Preparation:

  • Withdraw a known volume (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction by adding it to a known volume of a suitable solvent (e.g., 1 mL of diluent).

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Prepare Standard Solutions HPLCRun HPLC Analysis (C18 Column, UV Detection) StandardPrep->HPLCRun SamplePrep Prepare Reaction Sample (Quench, Dilute, Filter) SamplePrep->HPLCRun DataAcquisition Data Acquisition HPLCRun->DataAcquisition CalibrationCurve Generate Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Analyte Concentration DataAcquisition->Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It offers high sensitivity and selectivity.

Instrumentation and Conditions:

Parameter Value
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 20:1)
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
MS Detection Selected Ion Monitoring (SIM) or Full Scan
Quantification Ion (m/z) To be determined from the mass spectrum of the analyte

Reagent and Standard Preparation:

  • Ethyl Acetate: GC grade

  • Internal Standard (IS): e.g., Dodecane or a structurally similar aromatic ketone not present in the sample.

  • This compound Reference Standard: Purity >99%

Preparation of Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, using ethyl acetate as the solvent.

Preparation of Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

Preparation of Calibration Standards: Prepare a series of calibration standards containing varying concentrations of the analyte and a fixed concentration of the internal standard.

Sample Preparation:

  • Withdraw a known volume (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction in 1 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the organic components with 1 mL of ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial.

  • Add a fixed amount of the internal standard stock solution.

  • Transfer the final solution to a GC vial.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Prepare Calibration Standards with Internal Standard GCMSRun GC-MS Analysis (HP-5ms Column) StandardPrep->GCMSRun SamplePrep Prepare Reaction Sample (Quench, Extract, Add IS) SamplePrep->GCMSRun DataAcquisition Data Acquisition (SIM/Scan) GCMSRun->DataAcquisition ResponseRatio Calculate Analyte/IS Response Ratio DataAcquisition->ResponseRatio Quantification Quantify Analyte Concentration ResponseRatio->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical technique that allows for the direct quantification of compounds in a mixture without the need for calibration curves of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3]

Instrumentation and Conditions:

Parameter Value
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃)
Internal Standard (IS) A compound with a simple spectrum and signals that do not overlap with the analyte, e.g., 1,3,5-trimethoxybenzene or maleic acid.[3] Purity of the IS must be accurately known.
Pulse Sequence Standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Withdraw a precise volume or weight of the reaction mixture and add it to the NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent.

  • Cap the tube and mix thoroughly.

Quantification: The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume

Workflow for qNMR Analysis:

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SamplePrep Accurately weigh Internal Standard and Reaction Mixture Sample Dissolve Dissolve in Deuterated Solvent SamplePrep->Dissolve NMR_Acquisition Acquire 1H NMR Spectrum (with appropriate relaxation delay) Dissolve->NMR_Acquisition Processing Process Spectrum (Phasing, Baseline Correction, Integration) NMR_Acquisition->Processing Integration Integrate Analyte and IS Signals Processing->Integration Calculation Calculate Analyte Concentration Integration->Calculation

Caption: Workflow for the qNMR analysis of this compound.

Conclusion

The choice of the most suitable analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique, particularly suitable for routine quality control due to its high precision and accuracy.

  • GC-MS offers excellent sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities alongside the main product.

  • qNMR is a powerful tool for rapid reaction monitoring and can provide absolute quantification without the need for an analyte-specific calibration curve, which is advantageous in research and development settings where a pure reference standard of the product may not be readily available.

For comprehensive analysis, a combination of these techniques may be employed. For instance, HPLC or GC-MS can be used for routine quantification, while qNMR can be utilized for rapid in-process control and for the certification of reference standards.

References

Comparative Analysis of 1-(4-fluoro-2-methoxyphenyl)ethanone Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of chalcone derivatives synthesized from a precursor structurally related to 1-(4-fluoro-2-methoxyphenyl)ethanone. The primary focus is on their inhibitory activity against cyclooxygenase (COX) enzymes, key targets in inflammation and pain. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in drug development and research.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Derivatives of this compound are of interest for their potential as selective inhibitors of inflammatory pathways. Understanding their cross-reactivity with different biological targets is crucial for assessing their therapeutic potential and predicting potential side effects. This guide focuses on the inhibitory activity of these derivatives against COX-1 and COX-2, the two primary isoforms of the cyclooxygenase enzyme.

Quantitative Comparison of COX Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of chalcone derivatives synthesized from 4'-fluoro-2'-hydroxyacetophenone, a close structural analog of this compound, against ovine COX-1 and COX-2. For comparison, data for the well-established non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor) are also included.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Chalcone Derivative 5a (R = 2,3-dimethoxy)14.6812.351.19
Chalcone Derivative 5d (R = 4-methoxy)>301.53>19.6
Celecoxib (Reference Drug)15.00.4334.88
Ibuprofen (Reference Drug)12800.15

Data for chalcone derivatives and Celecoxib sourced from a study on 4'-fluoro-2'-hydroxychalcones.[1] Data for Ibuprofen sourced from a study on human peripheral monocytes.[2]

Note: The chalcone derivatives presented here are derived from 4'-fluoro-2'-hydroxyacetophenone. While this precursor is structurally very similar to this compound (differing by a hydroxyl versus a methoxy group at the 2' position), the inhibitory activities may vary. The data is presented as the closest available analog for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a typical in vitro fluorometric cyclooxygenase inhibitor screening assay, based on commercially available kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant or ovine)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase product)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute enzymes and prepare working solutions of all reagents according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • COX Cofactor

      • COX Probe

      • Test compound dilution or reference inhibitor dilution. For control wells, add assay buffer with the same concentration of solvent.

    • Add the COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). Record readings at regular intervals for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway, highlighting the central role of COX enzymes and the point of inhibition by NSAIDs and related compounds.

Prostaglandin_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological Physiological Functions (e.g., Gastric protection, Platelet aggregation) Thromboxanes->Physiological Inhibitors This compound Derivatives & NSAIDs Inhibitors->COX1 Inhibitors->COX2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Enzyme (COX-1/COX-2) - Substrate (Arachidonic Acid) - Test Compounds B Dispense Reagents into 96-well Plate A->B C Add Test Compounds & Reference Inhibitors B->C D Add Enzyme (COX-1 or COX-2) C->D E Pre-incubate D->E F Initiate Reaction with Arachidonic Acid E->F G Kinetic Measurement of Product Formation F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

References

Safety Operating Guide

Proper Disposal of 1-(4-fluoro-2-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-(4-fluoro-2-methoxyphenyl)ethanone

The proper disposal of this compound, a halogenated aromatic ketone, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical waste responsibly. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat[3]

All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] On-site treatment is not advised without specific, validated protocols.

1. Waste Segregation:

  • Crucially, halogenated organic waste must be kept separate from non-halogenated waste streams. [4][5][6][7] Mixing these wastes can increase disposal costs and complicate the disposal process.[4][8]

  • Do not mix this compound waste with other incompatible waste types such as acids, bases, or oxidizers.[5]

2. Waste Collection and Containerization:

  • Collect the waste in a designated, compatible, and properly sealed container.[5][6][7][8] The container should be made of a material that will not react with the chemical.

  • Ensure the container's cap is tightly sealed to prevent leaks or the release of vapors.[6]

  • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[9]

3. Labeling:

  • Clearly label the waste container as soon as the first drop of waste is added.[4]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • Relevant hazard warnings (e.g., "Flammable," "Toxic," if applicable based on the SDS of similar compounds).[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.[6]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The most common and effective method for the final destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][3]

  • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

  • Do not allow the spilled chemical to enter drains.[3]

Quantitative Data Summary

ParameterGuideline
Primary Disposal Method High-temperature incineration by a licensed facility.[3]
Waste Segregation Must be segregated from non-halogenated waste.[4][7]
Container Type Chemically compatible with a tightly sealing lid.[5][6]
Container Fill Level Maximum 90% capacity.[9]
Labeling Requirements "Hazardous Waste," full chemical name, concentration, date.[4][6]

Disposal Workflow Diagram

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Collect in a Designated, Compatible Container segregate->container label_container Label Container Immediately with Contents and Hazards container->label_container store Store in a Secure, Well-Ventilated Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-fluoro-2-methoxyphenyl)ethanone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2) [1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[2] Always inspect gloves before use and change them immediately upon contact with the chemical.Prevents skin contact which can cause irritation.[1]
Laboratory CoatNomex® or similar flame-resistant material, fully buttoned with sleeves covering the wrists.[2]Provides a barrier against accidental spills and splashes.
Protective ClothingLong pants and closed-toe, closed-heel shoes are required. Avoid polyester or acrylic fabrics.[2]Ensures full skin coverage to prevent accidental exposure.
Respiratory Protection RespiratorA full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] Use should follow a proper respiratory protection program, including fit testing and training.[2]Protects against inhalation of vapors or dust that may cause respiratory irritation.[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the work area of any unnecessary equipment or chemicals.

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Carefully open the container, avoiding inhalation of any dust or vapors.[3]

  • Weigh or measure the required amount of the chemical, minimizing the creation of dust or aerosols.

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand or vermiculite.[3]

  • Collect the absorbed material into a suitable, labeled container for waste disposal.[3]

  • Clean the spill area thoroughly.

  • Decontaminate and launder all protective clothing before reuse.[3]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

5. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store locked up and away from incompatible materials.[1][3]

6. Disposal Plan:

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[1]

  • The waste should be handled as hazardous material and disposed of at an approved waste disposal facility.[4]

  • Do not allow the product to enter drains or waterways.[3][4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_contingency Contingency cluster_disposal Storage & Disposal Check Ventilation Check Ventilation Verify Emergency Equipment Verify Emergency Equipment Check Ventilation->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Open Container Open Container Don PPE->Open Container Weigh/Measure Weigh/Measure Open Container->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Close Container Close Container Perform Experiment->Close Container Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Dispose Waste Dispose Waste Perform Experiment->Dispose Waste Clean Work Area Clean Work Area Close Container->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Store Properly Store Properly Clean Work Area->Store Properly Wash Hands Wash Hands Doff PPE->Wash Hands Spill Containment Spill Containment Spill->Spill Containment Action First Aid First Aid Exposure->First Aid Action

Caption: A flowchart outlining the key steps for the safe handling of chemicals in a laboratory setting.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.